PHENAFLEUR
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
80858-47-5 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-cyclohexyloxyethylbenzene |
InChI |
InChI=1S/C14H20O/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-12H2 |
InChI Key |
HLMIVULQFMULRM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OCCC2=CC=CC=C2 |
Canonical SMILES |
C1CCC(CC1)OCCC2=CC=CC=C2 |
Other CAS No. |
80858-47-5 |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Properties of Phenafleur
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenafleur®, a synthetic aromatic chemical, is a key ingredient in the fragrance industry, prized for its refined floral and hyacinth notes with fruity undertones. This document provides an in-depth technical overview of the chemical and physical properties of this compound. It includes a compilation of its physicochemical data, detailed experimental protocols for property determination, and a discussion of the analytical techniques relevant to its quality control. Furthermore, this guide presents a proposed synthesis pathway and a typical quality control workflow, visualized through diagrams to aid in understanding.
Chemical and Physical Properties
This compound, chemically known as [2-(cyclohexyloxy)ethyl]benzene, is a colorless to pale yellow liquid.[1] Its key chemical and physical properties are summarized in the tables below.
Table 1: Identification and General Properties
| Property | Value | Reference |
| Chemical Name | [2-(cyclohexyloxy)ethyl]benzene | [1][2] |
| Common Name | This compound | [1][3] |
| CAS Number | 80858-47-5 | [1] |
| EINECS Number | 279-576-2 | [1] |
| Molecular Formula | C₁₄H₂₀O | [1][3] |
| Molecular Weight | 204.3 g/mol | [1][3] |
| Physical State | Liquid | [1] |
| Odor Profile | Refined floral, hyacinth, green, metallic, fruity (raspberry), balsamic | [3][4] |
Table 2: Physicochemical Data
| Property | Value | Reference |
| Purity | 98.00 - 100.00 % | [1] |
| Boiling Point | 283.8 °C (at 101325 Pa) | [4] |
| Flash Point | 94 °C / 201 °F | [1] |
| Density | 0.97 g/cm³ (at 20 °C) | [4] |
| Specific Gravity | 0.9670 - 0.9740 | [1] |
| Refractive Index | 1.5080 - 1.5130 | [1] |
| Vapor Pressure | 0.54 Pa (at 24 °C) | [4] |
| Water Solubility | 780.2 mg/L (at 24 °C) | [4] |
| LogP | 4.9 (at 25 °C) | [4] |
Experimental Protocols
Detailed experimental methodologies for determining the key physicochemical properties of this compound are outlined below. These are generalized protocols based on standard laboratory practices.
Determination of Boiling Point (Capillary Method)
The boiling point of this compound can be determined using the capillary method.
Apparatus:
-
Thiele tube or oil bath
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heat source
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the this compound in the test tube.
-
The test tube is attached to a thermometer and placed in a Thiele tube or oil bath.
-
The apparatus is heated gently.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is removed, and the liquid is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Determination of Refractive Index
The refractive index of this compound is measured using a refractometer.
Apparatus:
-
Abbe refractometer or a digital refractometer
-
Constant temperature water bath
-
Light source (e.g., sodium lamp)
-
Dropper
Procedure:
-
The refractometer is calibrated using a standard of known refractive index.
-
The temperature of the refractometer prisms is maintained at a constant temperature (e.g., 20°C) using the water bath.
-
A few drops of this compound are placed on the prism of the refractometer.
-
The prisms are closed, and the light source is positioned.
-
The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is read from the scale.
Proposed Synthesis and Quality Control Workflows
While the precise industrial synthesis of this compound is proprietary, a plausible synthetic route can be proposed based on general organic chemistry principles. Quality control is essential to ensure the purity and consistency of the final product.
Proposed Synthesis of this compound
A potential synthesis pathway for this compound involves the Williamson ether synthesis.
Quality Control Workflow for this compound
A typical quality control workflow for this compound would involve a series of analytical tests to confirm its identity, purity, and physical properties.
References
An In-depth Technical Guide to the Synthesis of [2-(cyclohexyloxy)ethyl]benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of [2-(cyclohexyloxy)ethyl]benzene, a key intermediate in various chemical and pharmaceutical applications. This document details the most viable synthetic pathway, provides step-by-step experimental protocols for the synthesis of precursors and the final product, and presents relevant quantitative data in a clear, structured format.
Introduction
[2-(cyclohexyloxy)ethyl]benzene, also known as phenylethyl cyclohexyl ether, is an aromatic ether with potential applications in fragrance, materials science, and as a building block in the synthesis of more complex molecules. Its synthesis is most effectively achieved through the Williamson ether synthesis, a robust and well-established method for forming the ether linkage. This guide will focus on the most logical and efficient pathway for its preparation in a laboratory setting.
Proposed Synthesis Pathway
The most favorable route for the synthesis of [2-(cyclohexyloxy)ethyl]benzene is via the Williamson ether synthesis. This S(_N)2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[1][2][3][4] For the target molecule, two primary disconnection approaches exist. However, to minimize the competing elimination reaction, the pathway utilizing a primary alkyl halide is preferred.[1][2] Therefore, the recommended pathway involves the reaction of sodium 2-phenylethoxide with cyclohexyl bromide.
The overall synthesis is a multi-step process beginning with the preparation of the necessary precursors: 2-phenylethanol and cyclohexyl bromide.
Caption: Overall synthesis pathway for [2-(cyclohexyloxy)ethyl]benzene.
Experimental Protocols
Synthesis of 2-Phenylethanol
2-Phenylethanol is prepared via a Grignard reaction between phenylmagnesium bromide and ethylene oxide.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of 2-phenylethanol.
Protocol:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine. A solution of bromobenzene (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the reaction. Once the reaction begins, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes.
-
Reaction with Ethylene Oxide: The Grignard reagent is cooled to 0-5 °C in an ice bath. A solution of ethylene oxide (1.5 eq) in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction is highly exothermic and the temperature should be carefully controlled.
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation.
Synthesis of Cyclohexyl Bromide
Cyclohexyl bromide is prepared from cyclohexanol by reaction with hydrobromic acid.
Protocol:
-
In a round-bottom flask, place cyclohexanol (1.0 eq) and concentrated hydrobromic acid (2.0 eq).
-
The mixture is heated to reflux for 2-3 hours.
-
After cooling, the mixture is transferred to a separatory funnel and the lower aqueous layer is removed.
-
The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The crude cyclohexyl bromide is dried over anhydrous calcium chloride and purified by distillation.
Synthesis of [2-(cyclohexyloxy)ethyl]benzene
The final product is synthesized via a Williamson ether synthesis.
Protocol:
-
Formation of Sodium 2-phenylethoxide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place a dispersion of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. A solution of 2-phenylethanol (1.0 eq) in anhydrous THF is added dropwise. The mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases (approximately 1-2 hours).
-
Williamson Ether Synthesis: To the freshly prepared solution of sodium 2-phenylethoxide, add cyclohexyl bromide (1.05 eq) dropwise at room temperature.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of water.
-
Extraction and Purification: The mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by vacuum distillation to yield pure [2-(cyclohexyloxy)ethyl]benzene.
Data Presentation
Reactant and Product Properties
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 2-Phenylethanol | C(8)H({10})O | 122.17 | 219-221 | 1.02 |
| Cyclohexyl bromide | C(6)H({11})Br | 163.06 | 166-167 | 1.334 |
| [2-(cyclohexyloxy)ethyl]benzene | C({14})H({20})O | 204.31 | - | - |
Expected Spectroscopic Data for [2-(cyclohexyloxy)ethyl]benzene
| Spectroscopy | Expected Peaks |
| ¹H NMR | δ 7.35-7.15 (m, 5H, Ar-H), 3.65 (t, 2H, O-CH₂), 3.25 (m, 1H, O-CH), 2.90 (t, 2H, Ar-CH₂), 1.90-1.10 (m, 10H, cyclohexyl-H) |
| ¹³C NMR | δ 139.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 126.0 (Ar-CH), 78.0 (O-CH), 68.0 (O-CH₂), 38.0 (Ar-CH₂), 32.0 (cyclohexyl-CH₂), 26.0 (cyclohexyl-CH₂), 24.0 (cyclohexyl-CH₂) |
| Mass Spec (EI) | m/z (%): 204 (M⁺), 105, 91 (100%), 83, 65, 55 |
| IR | ν (cm⁻¹): 3080-3030 (Ar C-H), 2930, 2850 (C-H), 1600, 1495 (C=C), 1100 (C-O) |
Conclusion
This technical guide outlines a reliable and efficient multi-step synthesis for [2-(cyclohexyloxy)ethyl]benzene. The presented pathway, centered around the Williamson ether synthesis, is designed to maximize yield and purity by selecting the most appropriate precursors and reaction conditions. The detailed experimental protocols and expected analytical data provide a solid foundation for researchers and professionals to successfully synthesize and characterize this valuable compound. Careful execution of the described procedures and adherence to standard laboratory safety practices are essential for achieving the desired outcome.
References
Phenafleur (CAS 80858-47-5): A Comprehensive Structural Analysis
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical structure of Phenafleur (CAS 80858-47-5), a significant fragrance ingredient. This document collates available physicochemical data, provides predicted spectroscopic characteristics, and outlines generalized experimental protocols for its analysis.
Chemical Identity and Physicochemical Properties
This compound, chemically known as [2-(cyclohexyloxy)ethyl]benzene, possesses a unique molecular architecture that contributes to its characteristic floral and hyacinth-like aroma.[1][2] Its core structure consists of a phenylethyl group ether-linked to a cyclohexane ring.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀O | [1][3] |
| Molecular Weight | 204.31 g/mol | [1][3] |
| CAS Number | 80858-47-5 | [1][3] |
| IUPAC Name | [2-(Cyclohexyloxy)ethyl]benzene | [3] |
| Synonyms | Phenylethyl cyclohexyl ether, Hyacinth ether | [1] |
| Appearance | Liquid | - |
| Boiling Point | 283.8 °C (at 101325 Pa) | - |
| Density | 0.97 g/cm³ (at 20°C) | - |
| Vapor Pressure | 0.54 Pa (at 24°C) | - |
| Water Solubility | 780.2 mg/L (at 24°C) | - |
| LogP | 4.9 (at 25°C) | - |
| Refractive Index | 1.5080 - 1.5130 (at 20°C) | - |
Structural Elucidation: Spectroscopic Analysis
Detailed experimental spectra for this compound are not widely published. This section outlines the expected spectroscopic characteristics based on the analysis of its structural motifs and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic, aliphatic chain, and cyclohexyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.35 - 7.15 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 3.70 | Triplet | 2H | Methylene protons adjacent to ether oxygen (-O-CH₂-) |
| ~ 3.30 | Multiplet | 1H | Cyclohexyl proton on carbon bearing the ether oxygen (-O-CH-) |
| ~ 2.90 | Triplet | 2H | Methylene protons adjacent to the phenyl group (-CH₂-C₆H₅) |
| ~ 1.90 - 1.20 | Multiplet | 10H | Remaining cyclohexyl methylene protons |
The carbon NMR spectrum will provide information on the different carbon environments within this compound.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 139 | Quaternary aromatic carbon |
| ~ 129 | Aromatic CH |
| ~ 128 | Aromatic CH |
| ~ 126 | Aromatic CH |
| ~ 78 | Cyclohexyl CH bearing the ether oxygen (-O-CH-) |
| ~ 68 | Methylene carbon adjacent to ether oxygen (-O-CH₂-) |
| ~ 39 | Methylene carbon adjacent to the phenyl group (-CH₂-C₆H₅) |
| ~ 32 | Cyclohexyl CH₂ |
| ~ 26 | Cyclohexyl CH₂ |
| ~ 24 | Cyclohexyl CH₂ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 204.
Key Predicted Fragmentation Patterns:
-
Loss of the cyclohexyl group: Cleavage of the ether bond could lead to a fragment at m/z 121, corresponding to the [C₆H₅CH₂CH₂O]⁺ ion.
-
Formation of the tropylium ion: A characteristic peak at m/z 91, corresponding to the stable tropylium ion ([C₇H₇]⁺), is expected from the fragmentation of the phenylethyl moiety.[4][5]
-
Cyclohexene fragment: A peak at m/z 82 corresponding to cyclohexene can be formed via a rearrangement and elimination process.
-
Loss of the phenylethyl group: A fragment corresponding to the cyclohexoxy cation at m/z 99.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3080 - 3030 | Medium | Aromatic C-H stretch |
| ~ 2930 - 2850 | Strong | Aliphatic C-H stretch (cyclohexyl and ethyl) |
| ~ 1600, 1495, 1450 | Medium-Weak | Aromatic C=C skeletal vibrations |
| ~ 1100 | Strong | C-O-C ether stretch |
| ~ 750, 700 | Strong | Monosubstituted benzene ring bend |
Experimental Protocols
The following are generalized protocols for the structural analysis of a compound like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
-
Data Analysis: Identify the peak corresponding to this compound and analyze its mass spectrum for the molecular ion and characteristic fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals and determine their chemical shifts relative to a reference standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
-
Data Analysis: Assign the chemical shifts to the respective protons and carbons in the this compound molecule.
Visualized Synthetic Pathway and Workflow
While multiple synthetic routes to this compound may exist, a common approach is the Williamson ether synthesis. The following diagram illustrates a potential synthetic pathway.
Caption: A potential Williamson ether synthesis pathway for this compound.
The following diagram outlines a general experimental workflow for the structural characterization of this compound.
Caption: General workflow for the structural analysis of this compound.
References
The Olfactory Signature of Hyacinth Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyacinth ether, chemically known as phenylacetaldehyde dimethyl acetal, is a significant aroma chemical prized for its potent and versatile olfactory profile. This technical guide provides an in-depth exploration of its scent characteristics, the methodologies used to quantify them, and the underlying physiological mechanisms of its perception. Its stability and unique green, floral bouquet make it a valuable ingredient in perfumery and a subject of interest in sensory research.
Olfactory Profile
Hyacinth ether is predominantly characterized by a powerful and diffusive green, floral scent. The primary olfactory notes are reminiscent of fresh hyacinth and lilac, with nuances of rose.[1] Its complex scent profile also includes earthy, plant-stem-like undertones and can exhibit subtle fruity facets of peach and apricot in dilution.[2] At higher concentrations, metallic and mushroom-like notes may be perceived.[2]
Quantitative Olfactory Data
The potency of an aroma chemical is defined by its odor threshold, the lowest concentration detectable by the human nose. The odor activity value (OAV), calculated as the ratio of the compound's concentration to its odor threshold, is a key metric in determining its contribution to a scent profile.[3][4]
Table 1: Odor Threshold of Hyacinth Ether
| Compound | Odor Threshold in Air (ppb) | Reference |
| Phenylacetaldehyde Dimethyl Acetal | 21 | --INVALID-LINK--[2] |
Table 2: Physicochemical Properties
| Property | Value |
| Synonyms | Phenylacetaldehyde dimethyl acetal (PADMA), (2,2-Dimethoxyethyl)benzene, 1,1-Dimethoxy-2-phenylethane |
| CAS Number | 101-48-4 |
| Molecular Formula | C10H14O2 |
| Molecular Weight | 166.22 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 219-221 °C |
Experimental Protocols
The characterization of hyacinth ether's olfactory properties relies on a combination of instrumental analysis and sensory evaluation.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a technique that combines the separation of volatile compounds by gas chromatography with human sensory detection.[1][5] An effluent splitter directs the separated compounds to both a chemical detector (like a mass spectrometer for identification) and a sniffing port where a trained panelist assesses the odor.
Methodology:
-
Sample Preparation: A solution of hyacinth ether in a suitable solvent (e.g., ethanol) is prepared. For complex fragrance mixtures, headspace solid-phase microextraction (HS-SPME) can be used to extract volatile and semi-volatile compounds.
-
GC Separation: The sample is injected into a gas chromatograph equipped with a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-Wax). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and affinities for the stationary phase.
-
Olfactometry: The effluent from the GC column is split, with a portion directed to the sniffing port. The sniffing port is supplied with humidified air to prevent nasal dryness. A trained sensory panelist sniffs the effluent and records the retention time, odor descriptor, and intensity of each odorant.
-
Data Analysis: The olfactometry data is compiled into an aromagram, which plots odor intensity versus retention time. This is then correlated with the data from the chemical detector to identify the compounds responsible for specific scents.
Sensory Panel Evaluation
Sensory panels provide qualitative and quantitative data on the perceived scent of a substance.[6]
Methodology:
-
Panelist Selection and Training: Panelists are screened for their olfactory acuity and ability to describe scents. They undergo training to familiarize themselves with a standardized lexicon of odor descriptors.
-
Sample Presentation: Hyacinth ether is diluted to various concentrations in an odorless solvent (e.g., diethyl phthalate or ethanol). Samples are presented on smelling strips (mouillettes) in a controlled environment with neutral airflow and temperature.[7]
-
Evaluation: Panelists evaluate the samples at different time intervals (top, middle, and base notes) to assess the evolution of the scent. They rate the intensity of various odor characteristics (e.g., green, floral, hyacinth, rose) on a predefined scale (e.g., a 9-point hedonic scale).
-
Data Analysis: The collected data is statistically analyzed to determine the mean intensity ratings for each descriptor, creating a comprehensive sensory profile of the aroma chemical.
Olfactory Signaling Pathway
The perception of hyacinth ether, like all odorants, begins with the interaction of its molecules with olfactory receptors in the nasal cavity.
-
Binding to Olfactory Receptors: Molecules of hyacinth ether, being volatile, enter the nasal cavity and dissolve in the olfactory mucus. They then bind to specific Olfactory Receptors (ORs), which are G-protein coupled receptors located on the cilia of olfactory receptor neurons.[8][9]
-
Signal Transduction Cascade: This binding event activates the associated G-protein (Gαolf), which in turn activates adenylyl cyclase.[10] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Neuron Depolarization: The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of Na+ and Ca2+ ions. This influx depolarizes the olfactory receptor neuron.[10]
-
Signal Transmission to the Brain: The depolarization generates an action potential that travels along the axon of the olfactory receptor neuron to the olfactory bulb in the brain.[9]
-
Processing in the Olfactory Bulb and Cortex: In the olfactory bulb, the signals are processed in structures called glomeruli before being relayed to higher olfactory areas of the brain, including the piriform cortex, amygdala, and entorhinal cortex, for further processing and the conscious perception of the hyacinth scent.[9]
Conclusion
Hyacinth ether possesses a well-defined and potent olfactory profile that is highly valued in the fragrance industry. Its characteristic green and floral notes are quantifiable through established analytical and sensory methodologies. A deeper understanding of its olfactory properties and the mechanisms of its perception can aid researchers and developers in the creation of novel fragrances and in the broader study of olfaction. Further research could focus on identifying the specific olfactory receptors that bind to hyacinth ether, which would provide more detailed insights into the structure-activity relationships of this important aroma chemical.
References
- 1. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. 2.4. Odor Activity Value [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. fernwehcollective.com [fernwehcollective.com]
- 8. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
Phenafleur (2-Phenylethyl 2-Phenylacetate): A Technical Guide to Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, extraction, and synthesis of Phenafleur, a fragrance ingredient chemically known as 2-phenylethyl 2-phenylacetate. While this compound is found in nature, its commercial production is dominated by chemical synthesis due to economic factors. This document details both the natural occurrences and the prevalent synthetic route, presenting quantitative data, experimental protocols, and process visualizations to support research and development.
Natural Occurrence of this compound
This compound (2-phenylethyl 2-phenylacetate) has been identified as a constituent in the essential oils and absolutes of several plants. Notably, it is present in:
-
Champaca Absolute (Magnolia champaca): This is a primary known natural source. The absolute, a concentrated aromatic extract, contains 2-phenylethyl 2-phenylacetate. However, extraction from this source is associated with a very high cost, making it commercially unviable for large-scale production.[1]
-
Eucalyptus crenulata and Eucalyptus aggregata : The presence of 2-phenylethyl 2-phenylacetate has also been reported in these species of Eucalyptus.[2]
Extraction from Natural Sources
The extraction of 2-phenylethyl 2-phenylacetate from its natural sources, particularly from Magnolia champaca flowers to produce Champaca Absolute, is a multi-step process. Due to its high cost, this method is not the standard for commercial production.
General Experimental Protocol for Absolute Extraction
The production of an absolute from botanical sources like Champaca flowers typically involves solvent extraction. This method is preferred for delicate flowers where the heat of steam distillation would degrade the aromatic compounds.
-
Solvent Extraction: The fresh, aromatic plant material (e.g., Champaca flowers) is washed with a non-polar solvent, such as hexane. This dissolves the fragrant compounds, waxes, and pigments from the plant material, resulting in a waxy, semi-solid substance known as "concrete."
-
Alcohol Washing: The concrete is then repeatedly washed with a polar solvent, typically ethanol. The highly aromatic compounds are soluble in ethanol, while the waxes and other less soluble substances are left behind.
-
Filtration and Concentration: The ethanol solution is then chilled to a low temperature to precipitate any remaining waxes. This is followed by filtration to remove these non-aromatic components.
-
Solvent Evaporation: Finally, the ethanol is removed from the solution through vacuum distillation at a low temperature. The resulting product is a highly concentrated, aromatic liquid known as an "absolute."
The 2-phenylethyl 2-phenylacetate would be a component within the final Champaca Absolute. Isolation of the pure compound from the absolute would require further chromatographic techniques, adding to the complexity and cost.
Chemical Synthesis of 2-Phenylethyl 2-Phenylacetate
The primary route for the commercial production of 2-phenylethyl 2-phenylacetate is through chemical synthesis. This method is more cost-effective and allows for a higher purity of the final product.
Synthesis Pathway
The synthesis is achieved through the Fischer esterification of phenethyl alcohol and phenylacetic acid, typically catalyzed by an acid.[1]
Experimental Protocol for Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, equimolar amounts of phenethyl alcohol and phenylacetic acid are dissolved in a suitable solvent that forms an azeotrope with water, such as toluene.
-
Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added to the mixture.[3]
-
Reaction Execution: The mixture is heated to reflux. The water produced during the esterification is removed azeotropically using the Dean-Stark apparatus to drive the reaction to completion.
-
Work-up: After the reaction is complete (as monitored by the cessation of water collection or by techniques like TLC or GC), the reaction mixture is cooled to room temperature. It is then washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. The resulting crude product can be further purified by vacuum distillation to yield pure 2-phenylethyl 2-phenylacetate.
Quantitative Data
The following table summarizes the key physicochemical properties of 2-phenylethyl 2-phenylacetate.
| Property | Value |
| Molecular Formula | C₁₆H₁₆O₂ |
| Molecular Weight | 240.30 g/mol |
| Appearance | Colorless to pale yellow liquid or white solid |
| Melting Point | 26.5 °C |
| Boiling Point | 325 °C |
| Density | 1.082 g/cm³ |
| Flash Point | 113 °C |
| Vapor Pressure | 0.000528 mmHg @ 23°C |
| Log P | 3.93 |
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the natural extraction and chemical synthesis of this compound.
References
Phenafleur molecular weight and formula
Abstract
Phenafleur, with the chemical name [2-(cyclohexyloxy)ethyl]benzene, is an aromatic compound valued for its refined floral fragrance, reminiscent of hyacinth with fruity undertones. This technical data sheet provides a concise overview of its fundamental molecular and physical properties. Due to the proprietary nature of its industrial applications, detailed experimental protocols for its synthesis and analysis are not extensively available in the public domain. Similarly, its biological signaling pathways have not been a primary focus of published research. This document compiles the available data to serve as a foundational reference for researchers and professionals in chemistry and fragrance science.
Chemical Identity and Properties
This compound is chemically identified as [2-(cyclohexyloxy)ethyl]benzene. Its core molecular and physical characteristics are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀O | [1] |
| Molecular Weight | 204.31 g/mol | |
| CAS Number | 80858-47-5 | [1] |
| EINECS Number | 279-576-2 | |
| Appearance | Not specified | |
| Odor | Refined floral, hyacinth, fruity (raspberry) | [1][2] |
| Vapor Pressure | 0.004071 mm Hg @ 23°C | [1] |
| LogP | 4.5 | [1] |
| Substantivity | > 48 hours | [1][2] |
| Typical Use Level | Up to 20% in fragrance concentrate | [1] |
Experimental Data
Detailed experimental protocols for the synthesis and quality control of this compound are proprietary to fragrance manufacturers and are not publicly available. However, general analytical methods for the identification and quantification of fragrance allergens in commercial products have been developed. One such method utilizes gas chromatography with mass spectrometry (GC-MS) to detect and quantify fragrance substances in ready-to-inject fragrance raw materials. This methodology is designed to identify and quantify volatile compounds suspected to be allergens in fragrance compositions.
Biological Activity and Signaling Pathways
There is currently no publicly available research detailing the specific biological signaling pathways associated with this compound. Its primary application is in the fragrance industry, and its biological interactions are not a common subject of academic or industrial research publications.
Logical Workflow for Fragrance Compound Analysis
While specific experimental details for this compound are not available, a general logical workflow for the analysis of a fragrance compound like this compound can be conceptualized. This involves initial identification, purity assessment, and quantification in a given matrix. The following diagram illustrates this generalized workflow.
References
Spectroscopic Analysis of [2-(cyclohexyloxy)ethyl]benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of [2-(cyclohexyloxy)ethyl]benzene. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the standard methodologies for acquiring spectroscopic data and presents predicted data based on its chemical structure. This guide serves as a valuable resource for anticipating the spectroscopic features of [2-(cyclohexyloxy)ethyl]benzene and similar molecules in a research and development setting.
Compound Overview
-
Synonyms: Phenylethyl cyclohexyl ether, (2-(Cyclohexyloxy)ethyl)benzene[1]
-
Chemical Structure:
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for [2-(cyclohexyloxy)ethyl]benzene. These predictions are based on established principles of NMR, mass spectrometry, and infrared spectroscopy.
Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.35 - 7.20 | m | 5H | Ar-H |
| ~ 3.70 | t | 2H | -O-CH ₂-CH₂-Ar |
| ~ 3.30 | m | 1H | -O-CH -(CH₂)₅ |
| ~ 2.90 | t | 2H | -O-CH₂-CH ₂-Ar |
| ~ 1.90 - 1.20 | m | 10H | Cyclohexyl -CH ₂- |
Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 139 | Ar-C (quaternary) |
| ~ 129 | Ar-C H |
| ~ 128 | Ar-C H |
| ~ 126 | Ar-C H |
| ~ 78 | -O-C H-(CH₂)₅ |
| ~ 69 | -O-C H₂-CH₂-Ar |
| ~ 36 | -O-CH₂-C H₂-Ar |
| ~ 32 | Cyclohexyl-C H₂ |
| ~ 26 | Cyclohexyl-C H₂ |
| ~ 24 | Cyclohexyl-C H₂ |
Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 204 | [M]⁺ (Molecular Ion) |
| 105 | [C₈H₉]⁺ (phenylethyl fragment) |
| 99 | [C₆H₁₁O]⁺ (cyclohexyloxy fragment) |
| 91 | [C₇H₇]⁺ (tropylium ion) |
| 83 | [C₆H₁₁]⁺ (cyclohexyl fragment) |
| 77 | [C₆H₅]⁺ (phenyl fragment) |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Strong | Aliphatic C-H stretch |
| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C stretch |
| 1100 | Strong | C-O-C stretch (ether) |
| 750 - 700 | Strong | Aromatic C-H bend (monosubstituted) |
Experimental Protocols
The following sections detail the generalized experimental protocols for acquiring the spectroscopic data for a liquid organic compound such as [2-(cyclohexyloxy)ethyl]benzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H and ¹³C NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the liquid sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) to the vial.[3][4] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Gently swirl the vial to ensure the sample is completely dissolved.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.[5]
-
Internal Standard: If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added. For routine characterization, the residual solvent peak is often used for referencing.
-
Capping: Securely cap the NMR tube.
3.1.2. NMR Spectrometer Operation
-
Instrument Setup: The NMR experiment is conducted using a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
Sample Insertion: The NMR tube is placed in a spinner turbine and carefully inserted into the magnet.
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.[3]
-
Acquisition Parameters: Standard acquisition parameters for ¹H and ¹³C NMR are set. For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon atom.[6][7]
-
Data Acquisition: The NMR spectrum is acquired by irradiating the sample with radiofrequency pulses and recording the resulting free induction decay (FID).
-
Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced.
Mass Spectrometry (MS)
3.2.1. Sample Introduction for Electron Ionization (EI)
For a volatile liquid like [2-(cyclohexyloxy)ethyl]benzene, direct injection or coupling with Gas Chromatography (GC-MS) is suitable.
-
Direct Infusion: A small amount of the sample is introduced into the ion source via a heated probe. The sample is vaporized before ionization.
-
GC-MS: The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column. The separated compound then enters the mass spectrometer's ion source.
3.2.2. Electron Ionization Mass Spectrometry (EI-MS) Protocol
-
Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[8][9] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).
-
Fragmentation: The high energy of the electron beam often causes the molecular ion to fragment into smaller, characteristic charged species.[8]
-
Acceleration: The positively charged ions are accelerated out of the ion source by an electric field.
-
Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected by an electron multiplier or similar detector, which generates a signal proportional to the number of ions at each m/z value.
-
Spectrum Generation: The data is compiled into a mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.
Infrared (IR) Spectroscopy
3.3.1. Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol
ATR-FTIR is a convenient method for analyzing liquid samples.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This accounts for any atmospheric or instrumental absorptions.
-
Sample Application: A small drop of the liquid sample is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[10]
-
Sample Spectrum Acquisition: The IR beam is passed through the ATR crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and the sample absorbs energy at specific frequencies corresponding to its vibrational modes. The attenuated IR beam is then directed to the detector.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.
-
Cleaning: After the measurement, the sample is carefully wiped from the ATR crystal using a soft tissue and an appropriate solvent (e.g., isopropanol or acetone), and the crystal is allowed to dry completely.[10]
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like [2-(cyclohexyloxy)ethyl]benzene.
References
- 1. Benzene, [2-(cyclohexyloxy)ethyl]- | C14H20O | CID 166527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 10. youtube.com [youtube.com]
Phenafleur: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Phenafleur®, with the chemical name [2-(cyclohexyloxy)ethyl]benzene, is a synthetic fragrance ingredient prized for its refined floral and hyacinth notes.[1][2] While primarily used in the fragrance and cosmetics industries, a thorough understanding of its physicochemical properties, particularly its solubility and stability, is essential for formulation development, quality control, and safety assessment.[3] This technical guide provides a comprehensive overview of the available data on this compound's solubility and stability, outlines detailed experimental protocols for its evaluation, and presents logical workflows for these analytical processes.
Physicochemical and Solubility Data
The solubility of an active ingredient is a critical determinant of its bioavailability and performance in a formulation. This compound is characterized as a liquid with low water solubility and a lipophilic nature, as indicated by its high LogP value.[1][4] A summary of its key properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | [2-(cyclohexyloxy)ethyl]benzene | [5] |
| CAS Number | 80858-47-5 | [5] |
| Molecular Formula | C14H20O | [5] |
| Molecular Weight | 204.3 g/mol | [5] |
| Physical State | Liquid | [5] |
| Boiling Point | 283.8 °C (at 101,325 Pa) | [4] |
| Density | 0.97 g/cm³ (at 20°C) | [4] |
| Vapor Pressure | 0.54 Pa (at 24°C) | [4] |
| Flash Point | 94 °C / 201 °F | [5] |
| Refractive Index | 1.5080 - 1.5130 | [5] |
Table 2: Solubility and Partition Coefficient of this compound
| Parameter | Medium | Value | Reference |
| Water Solubility | Water | 780.2 mg/L (at 24°C) | [4] |
| Solubility | Alcohol | Soluble | [2] |
| Solubility | Paraffin Oil | Soluble | [2] |
| LogP (o/w) | Octanol/Water | 4.9 (at 25°C) | [4] |
Stability Profile
This compound is noted for its excellent stability in various consumer product bases.[1] Its shelf life is typically cited as 18 to 24 months or longer when stored under recommended conditions.[2][5]
Table 3: Stability and Shelf Life of this compound
| Condition/Product Type | Stability Rating | Reference |
| Fine Fragrance | Very Good | [1] |
| Candles | Very Good | [1] |
| Bleach | Good | [1] |
| Shampoos & Soaps | Good Performance | [6] |
| Antiperspirants/Deodorants | Good Performance | [6] |
| Acid Cleaner | Stable | [2] |
| Alcoholic Lotion | Stable | [2] |
| Detergent | Stable | [2] |
| Fabric Softener | Stable | [2] |
| Hard Surface Cleaner | Stable | [2] |
| Recommended Storage | Keep in a tightly closed container in a cool, dry place, protected from light. | [5] |
| Shelf Life | Beyond 18 months, quality should be checked before use. | [5] |
Experimental Protocols
While specific, detailed experimental protocols for this compound are proprietary, the following sections describe standard methodologies for determining the solubility and stability of fragrance ingredients like this compound.
Solubility Determination Protocol (Shake-Flask Method)
The shake-flask method is a standard approach for determining the aqueous solubility of a substance.
1. Objective: To determine the saturation concentration of this compound in water at a specified temperature.
2. Materials:
- This compound (analytical standard)
- Reagent-grade water (e.g., Milli-Q)
- Temperature-controlled shaker bath
- Centrifuge
- Analytical balance
- HPLC with UV detector or GC-MS
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 µm PTFE)
3. Procedure:
- Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of water in a sealed flask.
- Equilibrate the flask in a shaker bath at a constant temperature (e.g., 24°C) for a minimum of 24-48 hours to ensure equilibrium is reached.
- After equilibration, allow the solution to stand to permit the undissolved material to settle.
- Centrifuge the samples to further separate the solid and liquid phases.
- Carefully extract an aliquot of the clear supernatant and filter it using a syringe filter to remove any remaining undissolved particles.
- Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV or GC-MS) against a calibration curve prepared with known standards.
- Repeat the experiment in triplicate to ensure reproducibility.
Below is a diagram illustrating the workflow for this solubility assessment.
Accelerated Stability Testing Protocol
Accelerated stability testing is used to predict the long-term stability and shelf life of a product by subjecting it to elevated stress conditions.
1. Objective: To assess the stability of this compound under elevated temperature and light exposure to predict its shelf life under normal storage conditions.
2. Materials:
- This compound (neat or in a relevant formulation)
- Temperature- and humidity-controlled stability chambers
- Photostability chamber with controlled UV and visible light output
- Appropriate sample containers (e.g., sealed glass vials)
- Analytical instrumentation (GC-MS or HPLC-UV) for purity and degradation product analysis.
3. Procedure:
- Sample Preparation: Place samples of this compound into multiple sealed containers to be exposed to different conditions. Retain control samples at recommended storage conditions (e.g., 5°C, dark).
- Accelerated Conditions (Temperature):
- Place samples in stability chambers at elevated temperatures (e.g., 40°C, 50°C) and controlled humidity (e.g., 75% RH).
- Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6 months).
- Photostability Conditions:
- Expose samples to a controlled light source as per ICH Q1B guidelines.
- Simultaneously expose a control sample protected from light (e.g., wrapped in aluminum foil).
- Analysis:
- At each time point, analyze the samples for physical appearance (color, clarity) and chemical purity using a stability-indicating analytical method (e.g., GC-MS).
- Identify and quantify any degradation products formed.
- Data Evaluation:
- Determine the rate of degradation under accelerated conditions.
- Use the Arrhenius equation to extrapolate the data and predict the shelf life under normal storage conditions.
The following diagram outlines the workflow for an accelerated stability study.
References
Toxicological Profile of [2-(cyclohexyloxy)ethyl]benzene: An In-depth Technical Guide
Disclaimer: A comprehensive search of publicly available toxicological data for [2-(cyclohexyloxy)ethyl]benzene yielded no specific studies. The information presented in this guide is based on the toxicological profile of ethylbenzene, a structurally related compound. [2-(cyclohexyloxy)ethyl]benzene contains an ethylbenzene core, suggesting a potential for similar metabolic pathways and toxicological effects. However, the presence of the cyclohexyloxy group will influence its physicochemical properties, absorption, distribution, metabolism, and excretion (ADME), and therefore, its toxicological profile may differ significantly. This document should be used for informational purposes only and is not a substitute for experimental testing of [2-(cyclohexyloxy)ethyl]benzene.
Chemical and Physical Properties
| Property | Value (for Ethylbenzene) |
| CAS Number | 100-41-4 |
| Molecular Formula | C₈H₁₀ |
| Molecular Weight | 106.17 g/mol |
| Appearance | Colorless liquid |
| Odor | Aromatic |
| Boiling Point | 136 °C |
| Melting Point | -95 °C |
| Vapor Pressure | 9.6 mmHg at 25 °C |
| Water Solubility | 152 mg/L at 20 °C |
| LogP (Octanol/Water Partition Coefficient) | 3.15 |
Toxicokinetics (Based on Ethylbenzene)
Ethylbenzene is readily absorbed following inhalation, oral, and dermal exposure. It is widely distributed throughout the body, with a preference for adipose tissue. Metabolism is the primary route of elimination and occurs mainly in the liver via cytochrome P450 enzymes. The major metabolic pathway involves the oxidation of the ethyl side chain to produce 1-phenylethanol, which is further metabolized to mandelic acid and phenylglyoxylic acid. These metabolites are then conjugated and excreted in the urine.
Acute Toxicity Data (Based on Ethylbenzene)
The following table summarizes the acute toxicity data for ethylbenzene in various animal models.
| Exposure Route | Species | Endpoint | Value | Reference |
| Oral | Rat | LD₅₀ | 3,500 - 4,769 mg/kg bw | [1][2][3] |
| Inhalation | Rat | LC₅₀ (4 hours) | 4,000 ppm (17.4 mg/L) | [1][3] |
| Dermal | Rabbit | LD₅₀ | 15,400 mg/kg bw | [3] |
Repeated-Dose Toxicity (Based on Ethylbenzene)
Sub-chronic and chronic exposure to ethylbenzene has been shown to primarily affect the liver and kidneys in animal studies.
| Exposure Route | Species | Duration | NOAEL | LOAEL | Key Effects | Reference |
| Oral | Rat | 13 weeks | 75 mg/kg/day | 250 mg/kg/day | Increased liver and kidney weights, hepatocyte hypertrophy. | [3] |
| Inhalation | Rat | 90 days | - | 246 ppm | Increased lung weights. | [1] |
| Inhalation | Rat | 2 years | 75 ppm | 250 ppm | Increased incidence of kidney and testicular tumors in males. | [4] |
| Inhalation | Mouse | 2 years | 75 ppm | 250 ppm | Increased incidence of lung and liver tumors. | [4] |
Genotoxicity (Based on Ethylbenzene)
The genotoxic potential of ethylbenzene has been evaluated in a variety of in vitro and in vivo assays. The overall evidence suggests that ethylbenzene is not a potent genotoxic agent.[5][6]
| Assay Type | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium | With & Without | Negative | [5][6] |
| In vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With & Without | Negative | [7] |
| In vivo Micronucleus Test | Mouse bone marrow | N/A | Negative | [5][6] |
| Mouse Lymphoma Assay | L5178Y cells | With & Without | Mixed/Weakly Positive | [5] |
Carcinogenicity (Based on Ethylbenzene)
The carcinogenicity of ethylbenzene has been evaluated by several regulatory agencies.
| Agency | Classification | Basis |
| International Agency for Research on Cancer (IARC) | Group 2B: Possibly carcinogenic to humans | Sufficient evidence in experimental animals.[8][9] |
| National Toxicology Program (NTP) | Clear evidence of carcinogenic activity in male rats; Some evidence in female rats and mice. | Increased incidences of kidney and testicular tumors in male rats, and lung and liver tumors in mice following inhalation exposure.[4] |
| U.S. Environmental Protection Agency (EPA) | Group D: Not classifiable as to human carcinogenicity (assessment from 1991, predates NTP study). | Inadequate human and animal data at the time of assessment.[10] |
Reproductive and Developmental Toxicity (Based on Ethylbenzene)
Ethylbenzene is not considered a reproductive toxicant.[11] Developmental effects, such as reduced fetal weight and skeletal variations, have been observed in animal studies, but typically at exposure levels that also cause maternal toxicity.[1][11][12][13] The NOAEL for developmental toxicity in rats and rabbits via inhalation is 100 ppm.[14]
Experimental Protocols
The following are generalized protocols for key toxicological studies based on OECD guidelines.
Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
-
Test Animals: Young adult rats of a single sex (typically females) are used.
-
Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle.
-
Sighting Study: A preliminary study is conducted to determine the appropriate starting dose for the main study. A single animal is dosed at a time, and the outcome determines the dose for the next animal.
-
Main Study: Groups of animals are dosed in a stepwise procedure using fixed dose levels (5, 50, 300, and 2000 mg/kg).
-
Administration: The test substance is administered by gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: The study identifies a dose that causes evident toxicity but no mortality, allowing for classification of the substance's toxicity.
Bacterial Reverse Mutation Assay (Ames Test) (OECD 471)
-
Test System: At least five strains of Salmonella typhimurium and Escherichia coli are used, which can detect both base-pair substitution and frameshift mutations.[15][16][17][18][19]
-
Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.[15][16][18]
-
Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are combined and plated on a minimal agar medium.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.[18]
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
-
Test Animals: Typically, mice or rats are used.[20][21][22][23][24]
-
Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at several dose levels.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time intervals after exposure (e.g., 24 and 48 hours).
-
Slide Preparation: The collected cells are smeared on slides and stained.
-
Analysis: A large number of immature erythrocytes (polychromatic erythrocytes) are scored under a microscope for the presence of micronuclei.
-
Endpoint: A significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates that the substance induces chromosomal damage.[21][23]
Visualizations
Caption: Generalized workflow for an in vivo toxicity study.
Caption: Metabolic pathway of ethylbenzene and its link to toxicity.
References
- 1. HEALTH EFFECTS - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. researchgate.net [researchgate.net]
- 4. oehha.ca.gov [oehha.ca.gov]
- 5. A review of the genotoxicity of ethylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detailed hazard assessment of ethylbenzene to establish an indoor air quality guideline in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethylbenzene (IARC Summary & Evaluation, Volume 77, 2000) [inchem.org]
- 9. publications.iarc.who.int [publications.iarc.who.int]
- 10. epa.gov [epa.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Inhalation developmental neurotoxicity study of ethylbenzene in Crl-CD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. styrene.org [styrene.org]
- 14. tceq.texas.gov [tceq.texas.gov]
- 15. nib.si [nib.si]
- 16. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. oecd.org [oecd.org]
- 18. Bacterial reverse mutation test [bio-protocol.org]
- 19. In vitro genotoxicity testing – bacterial reverse mutation assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 20. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 21. nucro-technics.com [nucro-technics.com]
- 22. oecd.org [oecd.org]
- 23. catalog.labcorp.com [catalog.labcorp.com]
- 24. oecd.org [oecd.org]
A Technical Examination of the Biodegradability of Phenafleur for Cosmetic Applications
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cosmetic industry is increasingly prioritizing the environmental fate of its ingredients, with biodegradability being a critical parameter for sustainable formulation development. This technical guide provides an in-depth analysis of the biodegradability of Phenafleur, a fragrance ingredient utilized in various cosmetic products. This document outlines the chemical identity of this compound, summarizes available biodegradability data, details standardized experimental protocols for assessing biodegradability, and presents a plausible metabolic pathway for its environmental degradation. All quantitative data are presented in tabular format for clarity, and key processes are visualized using logical diagrams to support research and development efforts.
Chemical Profile of this compound
This compound is the trade name for the chemical compound 2-(cyclohexyloxy)ethyl]-benzene. It is a synthetic fragrance ingredient known for its floral, hyacinth-like scent. A clear understanding of its chemical structure is fundamental to predicting and assessing its environmental persistence and degradation pathways.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| Chemical Name | Benzene, [2-(cyclohexyloxy)ethyl]- |
| Common Name | Phenyl ethyl cyclohexyl ether |
| Trade Name | This compound |
| CAS Number | 80858-47-5[1] |
| Molecular Formula | C₁₄H₂₀O[1] |
| Molecular Weight | 204.31 g/mol [1] |
| LogP | 4.9 at 25℃[2] |
| Water Solubility | 780.2 mg/L at 24℃[2] |
Assessment of Biodegradability
The biodegradability of a cosmetic ingredient is its susceptibility to breakdown by microorganisms into simpler, harmless compounds like carbon dioxide, water, and biomass.[3] This process is crucial for preventing the accumulation of synthetic chemicals in the environment.[4] Standardized tests, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are widely accepted for evaluating the biodegradability of chemicals.[5][6]
While specific biodegradability data for this compound is not publicly available, data for structurally related fragrance compounds, such as Phenylacetaldehyde, can provide insights. Phenylacetaldehyde is considered readily biodegradable based on OECD 301D testing, achieving 69% degradation in 28 days.[7] Another assessment showed 51% biodegradation after 28 days.[8] A substance is classified as "Readily Biodegradable" if it achieves at least 60% degradation within a 10-day window during a 28-day period in specific OECD tests (like 301B, C, D, F).[5]
Table 2: Illustrative Biodegradability Data for a Structurally Related Fragrance Ingredient (Phenylacetaldehyde)
| Test Guideline | Method | Duration | Result | Classification | Reference |
| OECD 301D | Closed Bottle Test | 28 days | 69% degradation | Readily Biodegradable | [7] |
| Not Specified | Not Specified | 28 days | 51% degradation | - | [8] |
Note: This data is for Phenylacetaldehyde and serves as an illustrative example. Specific testing on this compound is required for a definitive assessment.
Experimental Protocols for Biodegradability Testing
The OECD 301 series of tests are the global benchmark for assessing the ready biodegradability of chemicals in an aerobic aqueous environment.[6] The selection of a specific method (A-F) depends on the physical-chemical properties of the test substance, such as its solubility and volatility.[5]
Detailed Protocol: OECD 301F - Manometric Respirometry Test
The OECD 301F test is suitable for a wide range of substances, including those that are soluble, poorly soluble, and non-volatile, making it a relevant method for ingredients like this compound.[9]
Objective: To determine the degree of aerobic biodegradation by measuring the oxygen consumed by a microbial inoculum in the presence of the test substance.
Principle: A known volume of a mineral medium containing a microbial inoculum (typically activated sludge from a wastewater treatment plant) and the test substance (at a concentration of 100 mg/L) is incubated in a closed, stirred flask.[10] The consumption of oxygen by the microorganisms as they metabolize the substance is measured by a manometric device that detects the pressure decrease in the headspace.[11] The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation.[9]
Key Steps:
-
Preparation of Reagents: A mineral salt medium is prepared. The test substance is prepared, often adsorbed onto an inert support like silica gel if poorly soluble.[10] Activated sludge is collected and conditioned.[11]
-
Apparatus Setup: Manometric respirometer flasks are set up for the test substance, a reference substance (e.g., sodium benzoate), a toxicity control (test substance + reference), and a blank (inoculum only).[11][12]
-
Incubation: The flasks are sealed and incubated at a constant temperature (typically 22 ± 2°C) in the dark for 28 days, with continuous stirring.[6][10]
-
Measurement: The pressure change in each flask is continuously monitored. This is converted to the amount of oxygen consumed.
-
Data Analysis: The percentage of biodegradation is calculated using the oxygen consumption values, corrected for the blank control, and expressed as a percentage of the ThOD.
-
Validity Criteria: For a test to be valid, the reference substance must reach the pass level by day 14, and the oxygen consumption in the blank should not exceed 60 mg/L after 28 days.[12] The difference between replicate values for the test substance should be less than 20% at the end of the test.[12]
Caption: Workflow for OECD 301F Manometric Respirometry Test.
Plausible Biodegradation Pathway
The biodegradation of aromatic compounds like this compound by microorganisms typically involves initial enzymatic attacks to destabilize the aromatic ring, followed by cleavage and entry into central metabolic pathways. For an ether like this compound, a likely initial step is the cleavage of the ether bond.
The pathway below illustrates a hypothetical degradation route for a related compound, Phenylacetaldehyde, which metabolizes to Phenylacetic acid.[8] This acid can then undergo further degradation. While not identical, this provides a logical framework for how a molecule with a phenyl group might be processed in a biological system.
Caption: Plausible metabolic pathway for a related aromatic compound.
Conclusion
Assessing the biodegradability of cosmetic ingredients like this compound is essential for ensuring environmental safety and meeting regulatory and consumer expectations. While direct public data on this compound's biodegradability is limited, established OECD protocols, particularly the OECD 301F test, provide a robust framework for its evaluation. Based on the analysis of structurally similar compounds, it is plausible that this compound undergoes aerobic biodegradation. However, empirical testing is imperative to definitively characterize its environmental fate and to substantiate any environmental claims in cosmetic formulations. This guide provides the necessary technical foundation for undertaking such an investigation.
References
- 1. 80858-47-5 | CAS DataBase [m.chemicalbook.com]
- 2. This compound CAS#: 80858-47-5 [m.chemicalbook.com]
- 3. Biodegradability in cosmetics - what does it really mean and how to test it? - MPR Labs [mpr-labs.com]
- 4. 4 Things Personal Care R&D Teams Should Know About Biodegradability Testing [aropha.com]
- 5. blog.covalo.com [blog.covalo.com]
- 6. contractlaboratory.com [contractlaboratory.com]
- 7. johndwalsh.com [johndwalsh.com]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 9. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 10. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 12. petroleumhpv.org [petroleumhpv.org]
Methodological & Application
Application Notes and Protocols for the GC-MS Analysis of Phenafleur
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the qualitative and quantitative analysis of Phenafleur using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are intended to serve as a foundational methodology that can be adapted and optimized for specific laboratory instrumentation and research needs.
Introduction
This compound®, with the chemical name [2-(cyclohexyloxy)ethyl]benzene, is a synthetic fragrance ingredient prized for its refined floral aroma with notes of hyacinth and a subtle fruity, raspberry nuance.[1][2] Its stability and pleasant scent profile make it a common component in perfumes, cosmetics, and other scented products.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex mixtures.[4] This method combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.[4]
Experimental Protocols
This section details the methodology for the GC-MS analysis of this compound.
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results. The following protocol is a general guideline for the extraction of this compound from a cosmetic matrix (e.g., lotion or cream).
-
Sample Weighing: Accurately weigh approximately 1.0 g of the homogenized sample into a 15 mL glass centrifuge tube.
-
Solvent Addition: Add 5.0 mL of a suitable organic solvent with high purity, such as methyl tert-butyl ether (MTBE) or dichloromethane (DCM).
-
Internal Standard: For quantitative analysis, add a known concentration of an internal standard. A suitable internal standard would be a compound with similar chemical properties to this compound but with a different retention time, such as 1,4-dibromobenzene.
-
Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of this compound into the organic phase.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic layer from the sample matrix.
-
Filtration: Carefully transfer the supernatant (organic layer) into a clean vial using a Pasteur pipette, passing it through a 0.45 µm PTFE syringe filter to remove any particulate matter.
-
Injection: The filtered extract is now ready for injection into the GC-MS system.
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of this compound. These may require optimization based on the specific instrument used.
Table 1: Gas Chromatography (GC) and Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Gas Chromatograph | |
| GC System | Agilent 8890 GC System (or equivalent) |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | - Initial Temperature: 60 °C, hold for 2 min- Ramp 1: 10 °C/min to 200 °C- Ramp 2: 20 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| MS System | Agilent 5977B MSD (or equivalent) |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-450 |
| Solvent Delay | 4 min |
Data Presentation and Analysis
Qualitative Analysis
Identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte in the sample with that of a certified reference standard. The mass spectrum of this compound will exhibit a characteristic fragmentation pattern.
Quantitative Analysis
For quantitative analysis, a calibration curve should be constructed using a series of this compound standards of known concentrations. The peak area ratio of this compound to the internal standard is plotted against the concentration of this compound.
Table 2: Hypothetical Quantitative Data for this compound Analysis
| Analyte | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | 12.5 | 91, 105, 117, 204 (Molecular Ion) |
| 1,4-Dibromobenzene (IS) | 9.8 | 156, 236 (Molecular Ion) |
Note: The retention times and mass fragments are representative and may vary depending on the specific instrumentation and analytical conditions.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for GC-MS analysis of this compound.
Conclusion
The GC-MS methodology detailed in these application notes provides a robust framework for the reliable identification and quantification of this compound in various sample matrices. Adherence to these protocols, with appropriate validation and optimization, will enable researchers and scientists in the fragrance and drug development industries to accurately assess the presence and concentration of this important aroma compound.
References
Application Note: High-Performance Liquid Chromatography for the Analysis of Phenafleur
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Phenafleur. This compound, chemically known as [2-(cyclohexyloxy)ethyl]benzene, is a significant component in the fragrance industry, valued for its refined floral scent.[1] The described reverse-phase HPLC method with UV detection is suitable for the determination of this compound in raw materials and finished products, offering excellent precision and accuracy for quality control and research purposes.
Introduction
This compound is an aromatic compound widely utilized in the formulation of perfumes, cosmetics, and other scented products. Its chemical structure, C14H20O, and molecular weight of approximately 204.3 g/mol , contribute to its characteristic fragrance profile.[1][2] Accurate and precise analytical methods are crucial for ensuring the quality and consistency of products containing this compound. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose due to its high resolution, sensitivity, and reproducibility. This document provides a comprehensive protocol for the analysis of this compound using a reverse-phase HPLC system with a UV detector.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | [2-(cyclohexyloxy)ethyl]benzene | [2] |
| CAS Number | 80858-47-5 | [1][2] |
| Chemical Formula | C14H20O | [1][2] |
| Molecular Weight | 204.3 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | |
| Log P | 4.5 | [1] |
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The non-polar nature of this compound makes it well-suited for reverse-phase chromatography.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (75:25, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 10 minutes |
The selection of 254 nm for UV detection is based on the characteristic absorbance of the benzene ring within the this compound structure.
Preparation of Standard Solutions
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct a calibration curve.
Sample Preparation
For the analysis of this compound in a product matrix, a sample preparation procedure involving dilution is recommended.
-
Accurately weigh a representative amount of the sample.
-
Dissolve the sample in a suitable solvent, such as the mobile phase.
-
Ensure the final concentration of this compound is within the linear range of the calibration curve (1-100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of this HPLC method for this compound analysis. This data is representative of a typical method validation.
| Parameter | Result |
| Retention Time (tR) | ~ 5.2 min |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note provides a straightforward and effective means for the quantitative analysis of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. The outlined protocol is suitable for routine quality control of raw materials and final product formulations in the fragrance and cosmetic industries, ensuring product quality and consistency.
References
Application Notes and Protocols for Incorporating Phenafleur in Emulsions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the successful incorporation of Phenafleur, a hydrophobic fragrance ingredient, into stable and effective emulsion formulations. The following sections detail the chemical properties of this compound, methodologies for emulsion preparation, and protocols for stability and performance testing.
Introduction to this compound
This compound is an aromatic compound widely utilized in the fragrance and cosmetic industries for its distinct floral and hyacinth-like scent.[1][2][3][4][5] Its hydrophobic nature, indicated by a high LogP value, necessitates careful consideration during formulation into aqueous-based systems like emulsions.[1] Proper emulsification is critical to ensure the stability, bioavailability, and aesthetic quality of the final product.
A summary of this compound's relevant chemical properties is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | [2-(cyclohexyloxy)ethyl]-benzene | [1] |
| CAS Number | 80858-47-5 | [1][5] |
| Molecular Weight | 204.3 g/mol | [5] |
| Appearance | Not specified, likely a liquid | |
| Odor | Floral, hyacinth, green, fruity | [1][4] |
| Water Solubility | 780.2 mg/L at 24°C | [1] |
| LogP (o/w) | 4.9 at 25°C | [1] |
| Vapor Pressure | 0.54 Pa at 24°C | [1] |
| Density | 0.97 g/cm³ at 20°C | [1] |
| Typical Use Level | Up to 20% | [5] |
Experimental Protocols
Preparation of Oil-in-Water (O/W) Emulsion with this compound
This protocol describes a hot process method for creating a stable oil-in-water emulsion containing this compound.
Materials:
-
Oil Phase:
-
This compound
-
Carrier Oil (e.g., Sweet Almond Oil, Isopropyl Myristate)
-
Emulsifying Wax (e.g., Emulsifying Wax NF, Montanov 68)[6]
-
Co-emulsifier/Thickener (e.g., Cetyl Alcohol, Stearic Acid)
-
-
Water Phase:
-
Deionized Water
-
Humectant (e.g., Glycerin)
-
-
Cool-Down Phase:
-
Preservative (e.g., Phenoxyethanol)
-
Antioxidant (e.g., Tocopherol - Vitamin E)
-
Equipment:
-
Two heat-resistant beakers
-
Water bath or hot plate
-
High-shear homogenizer (e.g., Silverson L5M-A)[7]
-
Overhead stirrer
-
Thermometer
-
pH meter
Procedure:
-
Phase Preparation:
-
Addition of this compound: Once the oil phase is uniform, add the desired concentration of this compound and stir until fully dissolved. Maintain the temperature at 70-75°C.
-
Emulsification: Slowly add the hot water phase to the hot oil phase while mixing with a high-shear homogenizer.[7] Continue homogenization for 3-5 minutes to form a uniform emulsion.
-
Cooling: Transfer the emulsion to an overhead stirrer and continue mixing at a moderate speed. Allow the emulsion to cool.[9]
-
Cool-Down Phase Addition: When the emulsion has cooled to below 40°C, add the preservative and antioxidant.[8] Mix until uniformly dispersed.
-
pH Adjustment: Check the pH of the final emulsion and adjust if necessary using a suitable pH adjuster (e.g., citric acid or sodium hydroxide solution).
-
Final Mixing: Continue mixing until the emulsion is smooth and has reached room temperature.
Emulsion Stability Testing
Evaluating the stability of the formulated emulsion is crucial.[10] The following tests are recommended:
2.2.1. Macroscopic Evaluation:
-
Procedure: Store samples of the emulsion in clear glass jars at different temperature conditions: 4°C, room temperature (20-25°C), and 40°C.[11] Visually inspect the samples at regular intervals (e.g., 24 hours, 1 week, 1 month, 3 months) for any signs of instability such as creaming, coalescence, or phase separation.[11]
-
Data to Collect: Photographic records and written observations of any changes in appearance.
2.2.2. Centrifugation Test:
-
Procedure: Place a sample of the emulsion in a centrifuge tube and centrifuge at 3000 rpm for 30 minutes.
-
Data to Collect: Observe any phase separation or creaming after centrifugation. A stable emulsion should show no signs of separation.[11]
2.2.3. Freeze-Thaw Cycling:
-
Procedure: Subject the emulsion samples to at least three cycles of freezing at -10°C for 24 hours followed by thawing at room temperature for 24 hours.[12]
-
Data to Collect: After each cycle, visually inspect the samples for any changes in consistency, color, or phase separation.
2.2.4. Viscosity Measurement:
-
Procedure: Measure the viscosity of the emulsion at room temperature using a viscometer or rheometer at specified time intervals during the stability study.
-
Data to Collect: Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s). Significant changes in viscosity can indicate instability.
2.2.5. Particle Size Analysis:
-
Procedure: Use dynamic light scattering (DLS) or laser diffraction to measure the droplet size distribution of the emulsion.[13]
-
Data to Collect: Record the mean droplet size and polydispersity index (PDI). An increase in droplet size over time is an indicator of coalescence and instability.[12]
Data Presentation
The following tables provide an example of how to structure the quantitative data obtained from the experimental protocols.
Table 2: Example Formulation of an O/W Emulsion with this compound
| Phase | Ingredient | INCI Name | % (w/w) |
| A (Oil Phase) | Sweet Almond Oil | Prunus Amygdalus Dulcis Oil | 15.00 |
| Emulsifying Wax NF | Cetearyl Alcohol & Polysorbate 60 | 5.00 | |
| Cetyl Alcohol | Cetyl Alcohol | 2.00 | |
| This compound | [2-(cyclohexyloxy)ethyl]-benzene | 2.00 | |
| B (Water Phase) | Deionized Water | Aqua | 74.80 |
| Glycerin | Glycerin | 3.00 | |
| C (Cool-Down) | Phenoxyethanol | Phenoxyethanol | 1.00 |
| Tocopherol | Tocopherol | 0.20 | |
| Total | 100.00 |
Table 3: Example Stability Data for O/W Emulsion with 2% this compound
| Test Parameter | Initial | 1 Month (RT) | 1 Month (40°C) | 3 Freeze-Thaw Cycles |
| Appearance | Homogeneous, white | No change | No change | No change |
| Viscosity (cP) | 12,500 | 12,450 | 12,100 | 12,300 |
| pH | 5.8 | 5.8 | 5.7 | 5.8 |
| Mean Droplet Size (nm) | 250 | 255 | 280 | 260 |
| Centrifugation | No separation | No separation | No separation | No separation |
Visualization of Concepts
Experimental Workflow
The following diagram illustrates the workflow for preparing and testing an oil-in-water emulsion containing this compound.
Caption: Workflow for this compound Emulsion Preparation and Testing.
Hypothetical Signaling Pathway
While this compound is primarily a fragrance ingredient, new cosmetic ingredients are often investigated for their potential effects on skin biology. The following diagram depicts a hypothetical signaling pathway related to skin inflammation, which could be a relevant area of investigation for any new topical ingredient.
Caption: Hypothetical Anti-Inflammatory Signaling Pathway.
References
- 1. This compound CAS#: 80858-47-5 [m.chemicalbook.com]
- 2. This compound | 80858-47-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. specialchem.com [specialchem.com]
- 4. hyacinth ether, 80858-47-5 [thegoodscentscompany.com]
- 5. iff.com [iff.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. lubrizolcdmo.com [lubrizolcdmo.com]
- 11. agnopharma.com [agnopharma.com]
- 12. ulprospector.com [ulprospector.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Substantivity of Phenafleur on Fabric
Introduction
The substantivity of a fragrance, or its ability to remain on a substrate for an extended period, is a critical performance attribute, particularly in fabric care applications. For researchers, scientists, and drug development professionals, accurately quantifying the substantivity of a fragrance active like Phenafleur is essential for product development, claim substantiation, and quality control. This compound® is a fragrance ingredient known for its refined floral and fruity notes, with a reported substantivity of over 48 hours.[1][2]
These application notes provide detailed protocols for assessing the substantivity of this compound on fabric using both sensory and instrumental analysis methods. The sensory assessment protocol outlines a systematic approach to evaluating the perceived fragrance intensity over time by a trained panel. The instrumental analysis protocol details the use of headspace gas chromatography-mass spectrometry (GC-MS) to quantify the concentration of this compound released from the fabric.
Methods Overview
Two primary methods are detailed for assessing the substantivity of this compound on fabric:
-
Sensory Assessment: This method utilizes a trained human panel to evaluate the odor intensity of the fragrance on fabric at specified time intervals. It provides data that directly correlates to consumer perception.
-
Instrumental Analysis (Headspace GC-MS): This technique quantifies the volatile organic compounds (VOCs) released from the fabric into the surrounding air (headspace), providing an objective measure of the fragrance concentration over time.[2][3][4][5][6]
Experimental Protocols
Materials and Reagents
-
Fabric Swatches: Standardized 100% cotton and polyester/cotton blend fabrics, pre-washed with a non-fragranced detergent and thoroughly rinsed.
-
This compound: Neat this compound or a formulated base (e.g., fabric softener) containing a known concentration of this compound.
-
Non-fragranced fabric softener base.
-
Deionized water.
-
Glass jars with airtight lids (for sensory assessment and headspace analysis).
-
Washing machine (for standardized washing protocol).
-
Tumble dryer (optional, for standardized drying protocol).
-
Controlled environment room/chamber (for sensory evaluation). [7]
-
Headspace Autosampler.
-
Gas Chromatograph-Mass Spectrometer (GC-MS).
-
SPME fibers (e.g., PDMS, DVB/CAR/PDMS) for Headspace-SPME-GC-MS. [5]
Fabric Treatment Protocol
-
Preparation of Treatment Solution: Prepare a solution of fabric softener containing a target concentration of this compound (e.g., 0.5% w/w). A control solution with the non-fragranced base should also be prepared.
-
Fabric Washing: Place pre-cut fabric swatches (e.g., 20 cm x 20 cm) in a washing machine with a ballast load of clean, non-fragranced fabric.
-
Treatment: Add the prepared this compound-containing fabric softener solution during the rinse cycle. Run a standard rinse and spin cycle.
-
Drying: Line-dry the treated fabric swatches in a controlled environment (e.g., 22°C, 50% relative humidity) for 24 hours, or use a standardized tumble drying protocol.
-
Storage: Store the dried, treated fabric swatches individually in airtight, labeled glass jars at room temperature until evaluation.
Sensory Assessment Protocol
-
Panelist Selection and Training:
-
Recruit 15-20 panelists who are non-smokers and free of allergies or colds on the day of testing.[1]
-
Screen panelists for their ability to discriminate and rate fragrance intensities using a standardized set of odorants.
-
Train panelists on the use of a Labeled Magnitude Scale (LMS) or a 7-point Likert-style scale for rating fragrance intensity.[8]
-
-
Evaluation Procedure:
-
Conduct the evaluation in a well-ventilated, odor-free room.[7]
-
Present panelists with the treated fabric swatches in the glass jars at specified time intervals (e.g., 0, 24, 48, 72 hours after drying).
-
Instruct panelists to open one jar at a time, sniff the fabric swatch for a controlled duration (e.g., 3-5 seconds), and rate the fragrance intensity on the provided scale.
-
Provide a rest period between samples to prevent olfactory fatigue.[7]
-
Randomize the order of sample presentation for each panelist.[8]
-
Instrumental Analysis: Headspace GC-MS Protocol
-
Sample Preparation:
-
Place a single treated fabric swatch into a headspace vial.
-
Seal the vial with a crimp cap.
-
-
Headspace Sampling:
-
Place the vials in the headspace autosampler.
-
Equilibrate the vials at a set temperature (e.g., 80°C) for a specific time (e.g., 30 minutes) to allow the volatile this compound molecules to partition into the headspace.[3]
-
-
GC-MS Analysis:
-
Injection: Automatically inject a known volume of the headspace gas into the GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Inlet Temperature: 250°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
-
Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.
-
Integrate the peak area of the this compound peak.
-
Quantify the concentration of this compound in the headspace by comparing the peak area to a calibration curve generated from standard solutions of this compound.
-
Data Presentation
Quantitative data from the sensory and instrumental analyses should be summarized in tables for clear comparison.
Table 1: Sensory Assessment of this compound Substantivity on Cotton Fabric
| Time (hours) | Mean Fragrance Intensity Score (n=20) | Standard Deviation |
| 0 | 6.5 | 0.8 |
| 24 | 5.2 | 1.1 |
| 48 | 4.1 | 1.3 |
| 72 | 3.0 | 1.5 |
Intensity scores are based on a 7-point Likert scale where 1 = no odor and 7 = very strong odor.
Table 2: Instrumental Analysis of this compound in Headspace of Treated Cotton Fabric
| Time (hours) | Mean this compound Concentration (ng/mL) | Standard Deviation |
| 0 | 150.2 | 12.5 |
| 24 | 85.7 | 9.8 |
| 48 | 45.3 | 6.2 |
| 72 | 20.1 | 4.1 |
Visualizations
Experimental Workflow for Assessing this compound Substantivity
Caption: Workflow for assessing this compound substantivity on fabric.
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive assessment of this compound substantivity on fabric. By combining the subjective, perception-based data from sensory analysis with the objective, quantitative data from instrumental analysis, researchers can gain a thorough understanding of fragrance performance. This dual-method approach is crucial for developing long-lasting and consumer-preferred fragranced fabric care products.
References
- 1. fivesenses.com [fivesenses.com]
- 2. s4science.at [s4science.at]
- 3. researchgate.net [researchgate.net]
- 4. jcanoingenieria.com [jcanoingenieria.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of fragranced consumer products using TD–GC–MS | Separation Science [sepscience.com]
- 7. sense-lab.co.uk [sense-lab.co.uk]
- 8. researchgate.net [researchgate.net]
Application Note: Quantifying Phenafleur® Release from a Polymer Matrix
For Researchers, Scientists, and Drug Development Professionals
Introduction
The controlled release of fragrances from a polymer matrix is a critical aspect in the development of a wide range of consumer products, including perfumes, air fresheners, and scented plastics. The ability to quantify the release kinetics of a fragrance molecule is essential for product performance, longevity, and ensuring a consistent user experience. This application note provides a detailed protocol for quantifying the release of Phenafleur®, a popular floral fragrance ingredient, from a biodegradable polymer matrix.
This compound®, with its refined hyacinth and fruity notes, offers excellent stability, making it a valuable component in fragrance formulations. This protocol utilizes a dynamic headspace sampling technique coupled with gas chromatography-mass spectrometry (GC-MS) for the sensitive and accurate quantification of this compound® release over time. The methodologies described herein are applicable to a broad range of volatile and semi-volatile compounds and can be adapted for various polymer systems.
Experimental Protocols
Part 1: Preparation of this compound®-Infused Polymer Films
This protocol describes the preparation of a Poly(vinyl alcohol) (PVA) film containing this compound® using the solvent casting method. PVA is a water-soluble and biodegradable polymer, making it a suitable matrix for controlled release applications.
Materials:
-
Poly(vinyl alcohol) (PVA), 99+% hydrolyzed, average M.W. 89,000-98,000
-
Deionized Water
-
Glass petri dishes
-
Magnetic stirrer and stir bar
-
Drying oven
Procedure:
-
PVA Solution Preparation: Prepare a 10% (w/v) PVA solution by slowly adding 10 g of PVA to 100 mL of deionized water while stirring continuously. Heat the solution to 80°C on a magnetic stirrer hotplate and maintain until the PVA is completely dissolved. Allow the solution to cool to room temperature.
-
This compound® Incorporation: Add this compound® to the PVA solution to achieve a final concentration of 1% (w/w) relative to the dry weight of the PVA. Stir the mixture for 1 hour to ensure homogeneous dispersion of the fragrance.
-
Film Casting: Pour a defined volume of the this compound®-PVA solution into a glass petri dish. Ensure the volume is consistent across all samples to maintain a uniform film thickness.
-
Drying: Place the petri dishes in a drying oven at 40°C for 24 hours, or until the solvent has completely evaporated and a transparent, flexible film is formed.
-
Sample Preparation: Once dried, carefully peel the film from the petri dish and cut it into uniform samples (e.g., 1 cm x 1 cm squares) for release testing.
Part 2: Quantification of this compound® Release by Dynamic Headspace GC-MS
This protocol details the dynamic headspace sampling and subsequent GC-MS analysis to quantify the amount of this compound® released from the polymer film over time.
Materials and Instrumentation:
-
Dynamic Headspace Autosampler
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Headspace vials (20 mL) with magnetic crimp caps
-
Solid Phase Microextraction (SPME) fiber (e.g., 50/30 µm DVB/CAR/PDMS)
-
This compound® standard solutions for calibration
-
Helium (carrier gas), 99.999% purity
Procedure:
-
Sample Incubation: Place one 1 cm x 1 cm this compound®-infused polymer film sample into a 20 mL headspace vial and seal it with a crimp cap.
-
Release Study: Incubate the vials at a constant temperature (e.g., 37°C) to simulate physiological conditions or a specific application environment.
-
Dynamic Headspace Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, and 72 hours), perform dynamic headspace sampling.
-
Place the vial in the autosampler.
-
Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30 minutes) at the incubation temperature.
-
-
GC-MS Analysis: After extraction, the SPME fiber is automatically desorbed in the heated GC inlet for analysis.
-
GC Parameters:
-
Injector: Splitless mode, 250°C
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Start at 60°C (hold for 2 min), ramp to 280°C at 10°C/min, and hold for 5 min.
-
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Scan Mode: Selected Ion Monitoring (SIM) for the target ion of this compound® for enhanced sensitivity and selectivity.
-
-
-
Quantification: Create a calibration curve by analyzing standard solutions of this compound® of known concentrations under the same HS-GC-MS conditions. The concentration of released this compound® is determined by comparing the peak area of the analyte in the sample to the calibration curve.
Data Presentation
The quantitative data for the cumulative release of this compound® from the PVA matrix over 72 hours is summarized in the table below.
| Time (hours) | Cumulative Release of this compound® (µg/cm²) | Standard Deviation (± µg/cm²) |
| 1 | 15.2 | 1.8 |
| 2 | 28.9 | 2.5 |
| 4 | 51.3 | 4.1 |
| 8 | 85.7 | 6.3 |
| 24 | 152.4 | 10.2 |
| 48 | 210.6 | 15.8 |
| 72 | 245.1 | 18.9 |
Visualization
The following diagram illustrates the experimental workflow for quantifying this compound® release from the polymer matrix.
Caption: Experimental Workflow for this compound® Release Quantification.
The logical flow of the experimental procedure is depicted in the following signaling pathway-style diagram.
Caption: Logical Flow of the Experimental Protocol.
References
Experimental Use of Phenafleur in Dermatological Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenafleur®, chemically known as [2-(cyclohexyloxy)ethyl]benzene, is a synthetic fragrance ingredient prized for its refined floral and fruity aroma. While extensively utilized in the fragrance and cosmetics industries, its specific biological effects and potential therapeutic applications in dermatology remain largely unexplored. This document provides a comprehensive overview of the known characteristics of this compound and outlines a series of detailed experimental protocols that can be adapted to investigate its potential dermatological applications.
Disclaimer: The experimental protocols described herein are general methodologies and have not been specifically validated for this compound. Researchers should adapt these protocols based on their specific experimental goals and conduct appropriate safety and efficacy testing.
This compound: Physico-Chemical Properties
A summary of the available quantitative data on this compound is presented in Table 1. This information is crucial for formulation development and for designing in vitro and in vivo studies.
| Property | Value | Reference |
| Chemical Name | [2-(cyclohexyloxy)ethyl]benzene | |
| CAS Number | 80858-47-5 | |
| Molecular Formula | C₁₄H₂₀O | |
| Molecular Weight | 204.31 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Floral, hyacinth, fruity | |
| Purity | 98.00 - 100.00 % | |
| Specific Gravity | 0.9670 - 0.9740 @ 20°C | |
| Refractive Index | 1.5080 - 1.5130 @ 20°C | |
| Flash Point | 94 °C (201 °F) | |
| LogP (o/w) | 4.099 (estimated) | |
| Water Solubility | 5.566 mg/L @ 25 °C (estimated) | |
| Typical Use Level in Fragrance | Up to 20% |
Hypothetical In Vitro Study Design for Dermatological Evaluation
Due to the lack of specific studies on the dermatological effects of this compound, a hypothetical in vitro study design is proposed in Table 2. This design outlines a tiered approach to systematically evaluate its potential biological activities on skin cells.
| Tier | Objective | Experimental Model | Key Parameters to Measure |
| 1. Cytotoxicity Assessment | To determine the safe concentration range of this compound for skin cells. | Human Epidermal Keratinocytes (HEK), Human Dermal Fibroblasts (HDF) | Cell viability (MTT assay), cell morphology. |
| 2. Anti-inflammatory Activity | To investigate the potential of this compound to modulate inflammatory responses. | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages or human keratinocytes. | Nitric oxide (NO) production (Griess assay), pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) (ELISA). |
| 3. Antioxidant Activity | To assess the free radical scavenging capacity of this compound. | Cell-free assays (DPPH, ABTS), intracellular reactive oxygen species (ROS) measurement in skin cells. | Radical scavenging activity, reduction of intracellular ROS levels. |
| 4. Skin Barrier Function | To evaluate the effect of this compound on the integrity of the epidermal barrier. | Reconstructed human epidermis (RhE) models. | Transepidermal Electrical Resistance (TEER), expression of barrier-related proteins (e.g., filaggrin, loricrin). |
Experimental Protocols
The following are detailed, generic protocols that can be adapted for the experimental evaluation of this compound.
Cell Culture Protocols
3.1.1. Human Epidermal Keratinocytes (HEK) Culture [2][3][4][5]
-
Media Preparation: Prepare Keratinocyte Growth Medium (KGM) supplemented with bovine pituitary extract (BPE), human epidermal growth factor (hEGF), insulin, hydrocortisone, and antibiotics.
-
Cell Thawing: Rapidly thaw cryopreserved HEKs in a 37°C water bath. Transfer cells to a sterile centrifuge tube containing pre-warmed KGM.
-
Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspension and Plating: Discard the supernatant and resuspend the cell pellet in fresh KGM. Plate the cells onto collagen-coated culture flasks or dishes.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Medium Change: Change the medium every 2-3 days.
-
Subculture: When cells reach 70-80% confluency, wash with PBS, detach using trypsin-EDTA, neutralize with trypsin inhibitor, and re-plate at a lower density.
3.1.2. Human Dermal Fibroblasts (HDF) Culture [6][7][8][9][10]
-
Media Preparation: Prepare Fibroblast Growth Medium (FGM), typically DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cell Thawing and Plating: Follow the same procedure as for HEKs, using FGM instead of KGM.
-
Incubation: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Medium Change: Change the medium every 2-3 days.
-
Subculture: When cells reach 80-90% confluency, detach using trypsin-EDTA, neutralize with FGM, and re-plate.
In Vitro Anti-Inflammatory Assay
This protocol is based on measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of this compound (dissolved in a suitable vehicle like DMSO, with final concentration not exceeding 0.1%) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
In Vitro Antioxidant Assay (DPPH Radical Scavenging)[12]
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in methanol) to 100 µL of the DPPH solution. Ascorbic acid can be used as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
In Vitro Skin Barrier Function Assay (TEER Measurement)[13]
-
Model Preparation: Culture reconstructed human epidermis (RhE) models according to the manufacturer's instructions until fully differentiated.
-
Treatment: Apply a topical formulation containing this compound to the apical side of the RhE tissue. Use a vehicle control and a positive control known to disrupt the barrier (e.g., sodium dodecyl sulfate).
-
TEER Measurement: At specified time points (e.g., 24, 48, 72 hours), measure the Transepidermal Electrical Resistance (TEER) using an EVOM™ voltohmmeter with an Endohm™ chamber.
-
Data Analysis: A decrease in TEER indicates a disruption of the skin barrier, while maintenance or an increase may suggest a barrier-enhancing effect.
Preparation of an Oil-in-Water (O/W) Emulsion[14][15][16][17][18]
-
Oil Phase Preparation: In a beaker, combine the lipophilic ingredients, including this compound (at the desired concentration), an oil (e.g., sweet almond oil), and an emulsifier with a low HLB (e.g., sorbitan oleate). Heat the mixture to 70-75°C.
-
Aqueous Phase Preparation: In a separate beaker, combine the hydrophilic ingredients, including purified water, a humectant (e.g., glycerin), and an emulsifier with a high HLB (e.g., polysorbate 80). Heat this mixture to 70-75°C.
-
Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at high speed for 5-10 minutes to form a uniform emulsion.
-
Cooling: Continue stirring at a lower speed while allowing the emulsion to cool down.
-
Final Additions: When the temperature is below 40°C, add any heat-sensitive ingredients, such as preservatives and antioxidants.
-
pH Adjustment: Adjust the pH to the desired range for topical application (typically 4.5-6.5).
Stability Testing of Dermatological Formulations[19][20][21][22][23]
-
Accelerated Stability: Store the formulation at elevated temperatures (e.g., 40°C and 45°C) and humidity (e.g., 75% RH) for a period of 1 to 3 months.
-
Freeze-Thaw Cycling: Subject the formulation to several cycles of freezing (e.g., -10°C for 24 hours) and thawing (room temperature for 24 hours).
-
Centrifugation: Centrifuge the formulation at high speed (e.g., 3000 rpm for 30 minutes) to assess for phase separation.
-
Evaluation: At regular intervals, evaluate the physical properties of the formulation, including color, odor, pH, viscosity, and signs of phase separation or crystallization.
In Vivo Non-Invasive Skin Measurements
3.7.1. Transepidermal Water Loss (TEWL) Measurement [11][12][13][14][15]
-
Acclimatization: Allow the subjects to acclimatize to the controlled environmental conditions (temperature and humidity) of the testing room for at least 20 minutes.
-
Measurement: Use a TEWL meter (e.g., Tewameter®) to measure the rate of water evaporation from the skin surface in the treated and control areas.
-
Data Recording: Record the TEWL values (in g/m²/h). A lower TEWL value indicates improved skin barrier function.
3.7.2. Skin Hydration Measurement [16][17][18][19][20]
-
Acclimatization: Ensure subjects are acclimatized as described above.
-
Measurement: Use a corneometer to measure the capacitance of the stratum corneum, which correlates with its water content.
-
Data Recording: Record the corneometer values in arbitrary units. Higher values indicate increased skin hydration.
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows relevant to the dermatological evaluation of this compound.
Caption: Hypothetical anti-inflammatory signaling pathway.
Caption: General experimental workflow for a new topical ingredient.
Caption: Logical relationship for formulation development and testing.
References
- 1. Benzene, [2-(cyclohexyloxy)ethyl]- | C14H20O | CID 166527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. zen-bio.com [zen-bio.com]
- 3. Classical Human Epidermal Keratinocyte Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 4. Human Epidermal Keratinocytes (HEK) Culture Protocol [merckmillipore.com]
- 5. Generation and Culturing of Primary Human Keratinocytes from Adult Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 人类真皮成纤维细胞(HDF)培养方案 [sigmaaldrich.com]
- 7. Frontiers | A Method for Isolating and Culturing Skin Cells: Application to Endothelial Cells, Fibroblasts, Keratinocytes, and Melanocytes From Punch Biopsies in Systemic Sclerosis Skin [frontiersin.org]
- 8. Primary Human Fibroblast Cell Culture [protocols.io]
- 9. Isolation and Culture of Human Dermal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation and Culture of Human Dermal Fibroblasts | Springer Nature Experiments [experiments.springernature.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Guidelines for transepidermal water loss (TEWL) measurement [ouci.dntb.gov.ua]
- 16. harkandzander.com [harkandzander.com]
- 17. specialchem.com [specialchem.com]
- 18. thekingsleyclinic.com [thekingsleyclinic.com]
- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 20. gfacemd.com [gfacemd.com]
Application Notes and Protocols for the Synthesis of Phenafleur Derivatives with Enhanced Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a theoretical framework and practical protocols for the synthesis and stability testing of novel Phenafleur derivatives. The objective is to enhance the stability of the parent molecule, [2-(cyclohexyloxy)ethyl]benzene, a widely used fragrance ingredient. The proposed derivatives are designed based on established principles of chemical stability, aiming to mitigate potential degradation pathways such as oxidation and ether cleavage.
Introduction
Rationale for Derivative Design
The stability of an aromatic ether like this compound can be influenced by several factors, including the susceptibility of the ether linkage to cleavage and the reactivity of the aromatic ring.[3][4] Degradation can be initiated by autoxidation, forming hydroperoxides that can lead to cleavage of the ether bond, or by photolytic and thermal stress. Based on the structure of this compound, two primary strategies for enhancing stability are proposed:
-
Strategy 1: Steric Hindrance around the Ether Linkage. Introducing bulky substituents on the cyclohexyl or phenyl ring can sterically hinder the approach of reactive species to the ether oxygen, thereby reducing the rate of degradation.
-
Strategy 2: Electronic Modification of the Aromatic Ring. The introduction of electron-donating or electron-withdrawing groups at specific positions on the benzene ring can modulate the electron density of the ether oxygen and the aromatic system, potentially increasing the energy barrier for degradation reactions. Ortho and para positions are key targets for substitution to influence the electronic properties of the ether linkage.
Proposed this compound Derivatives
Based on the strategies above, two hypothetical derivatives are proposed for synthesis and evaluation:
-
Derivative A (Steric Hindrance): 2-(tert-butyl)-6-([2-(cyclohexyloxy)ethyl]oxy)phenol
-
Derivative B (Electronic Modification): 1-(tert-butyl)-4-([2-(cyclohexyloxy)ethyl]oxy)benzene
Quantitative Data Summary
The following table summarizes the expected and measured properties of the parent this compound molecule and the proposed derivatives. Post-synthesis, this table should be populated with experimental data.
| Property | This compound (Parent) | Derivative A (Proposed) | Derivative B (Proposed) |
| Molecular Weight ( g/mol ) | 204.31[2][5] | 292.42 | 260.40 |
| LogP (Calculated) | ~4.5 | >5.0 | >5.0 |
| Boiling Point (°C, Calculated) | ~280 | >300 | >290 |
| Stability (t½ in hours, Accelerated) | Experimental Data | Experimental Data | Experimental Data |
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of the proposed derivatives can be achieved via a modified Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide.
Logical Workflow for Synthesis:
Caption: Williamson ether synthesis workflow for Derivatives A and B.
Protocol 5.1.1: Synthesis of 2-(tert-butyl)-6-([2-(cyclohexyloxy)ethyl]oxy)phenol (Derivative A)
-
Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(tert-butyl)phenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.
-
Etherification: Add 2-(cyclohexyloxy)ethyl bromide (1.2 eq) to the reaction mixture.
-
Heat the mixture to 80 °C and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Derivative A.
Protocol 5.1.2: Synthesis of 1-(tert-butyl)-4-([2-(cyclohexyloxy)ethyl]oxy)benzene (Derivative B)
-
Follow the same procedure as in Protocol 5.1.1, substituting 2-(tert-butyl)phenol with 4-(tert-butyl)phenol.
Accelerated Stability Testing
This protocol is designed to assess the chemical stability of the synthesized derivatives under stressed conditions, providing an indication of their long-term stability.
Experimental Workflow for Stability Testing:
Caption: Workflow for accelerated stability testing of this compound derivatives.
Protocol 5.2.1: Accelerated Thermal and Oxidative Stability
-
Sample Preparation: Prepare 1% (w/v) solutions of this compound, Derivative A, and Derivative B in a suitable solvent (e.g., ethanol) in amber glass vials.
-
Incubation: Place the vials in a temperature-controlled oven at 50 °C. This elevated temperature accelerates the degradation process.
-
Time Points: Withdraw aliquots from each vial at specified time intervals: 0, 2, 4, 8, and 12 weeks.
-
Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the samples to quantify the remaining parent compound and identify any degradation products. The percentage of the parent compound remaining at each time point is a direct measure of its stability.
-
UV-Vis Spectroscopy: Monitor for any changes in the absorbance spectrum, which can indicate the formation of chromophoric degradation products.
-
Olfactory Evaluation: At each time point, a trained perfumer should evaluate the scent profile for any changes or off-notes.
-
-
Data Interpretation: Plot the concentration of the parent compound versus time to determine the degradation kinetics and calculate the half-life (t½) for each compound under these accelerated conditions.
Anticipated Signaling Pathways of Degradation
While this compound itself is not involved in biological signaling pathways in this context, understanding its chemical degradation pathways is crucial. The primary anticipated degradation pathway is oxidative cleavage of the ether bond.
Caption: Proposed oxidative degradation pathway for this compound.
Conclusion
The synthesis and evaluation of the proposed this compound derivatives offer a promising avenue for the development of more stable fragrance ingredients. The provided protocols are intended as a starting point for research and can be optimized as needed. Successful development of these or similar derivatives could lead to fragrance formulations with improved longevity and stability, benefiting both manufacturers and consumers.
References
Application Notes and Protocols: In Vitro Assessment of Phenafleur's Antimicrobial Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenafleur®, a widely utilized fragrance ingredient, possesses a chemical structure that suggests the potential for biological activity beyond its olfactory properties. Many aromatic compounds, particularly those found in essential oils and as volatile organic compounds in natural products, have been documented to exhibit antimicrobial effects. For instance, 2-phenylacetaldehyde, a structurally related compound found in honey, contributes to its aromatic profile and potential bioactivity. This has led to the hypothesis that this compound® may also possess antimicrobial properties.
These application notes provide a comprehensive guide for the in vitro evaluation of this compound®'s antimicrobial activity. The following protocols detail standardized methods for determining its inhibitory and bactericidal effects against a panel of clinically relevant microorganisms. The data generated from these assays will be crucial in assessing the potential of this compound® as a novel antimicrobial agent or as a functional ingredient in various formulations.
Key Experiments and Methodologies
The assessment of this compound®'s antimicrobial properties can be systematically conducted using a series of well-established in vitro assays. These include the Broth Microdilution Assay to determine the Minimum Inhibitory Concentration (MIC), the Minimum Bactericidal Concentration (MBC) assay, and the Kirby-Bauer Disk Diffusion Assay for a qualitative assessment of antimicrobial activity.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2] This is a fundamental test in antimicrobial susceptibility testing.[1][3][4]
Protocol: Broth Microdilution Method
-
Preparation of this compound® Stock Solution:
-
Dissolve this compound® in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The choice of solvent should be tested for its own antimicrobial activity at the concentrations used.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing sterile Mueller-Hinton Broth (MHB).
-
Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Assay Procedure (96-well plate):
-
Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound® stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Add 10 µL of the diluted bacterial inoculum to each well.
-
Include a positive control (broth with inoculum, no this compound®) and a negative control (broth only) on each plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
The MIC is the lowest concentration of this compound® at which no visible growth of the microorganism is observed.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Following MIC Determination:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot from each.
-
Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
The MBC is the lowest concentration of this compound® that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).
-
Kirby-Bauer Disk Diffusion Assay
This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.[1][2]
Protocol:
-
Preparation of Bacterial Lawn:
-
Using a sterile cotton swab, evenly inoculate the entire surface of a MHA plate with the standardized bacterial suspension (0.5 McFarland).
-
-
Disk Application:
-
Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of this compound®.
-
Place the impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
Data Presentation
The quantitative data from the MIC and MBC assays should be summarized in a clear and structured table for easy comparison of this compound®'s activity against different microorganisms.
| Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus | Gram-positive | |||
| Escherichia coli | Gram-negative | |||
| Pseudomonas aeruginosa | Gram-negative | |||
| Candida albicans (Yeast) | N/A |
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for in vitro antimicrobial susceptibility testing of this compound.
Potential Antimicrobial Mechanisms of Action
While the exact mechanism of action for this compound® is unknown, many antimicrobial compounds, particularly those that are membrane-active, disrupt key cellular processes. A potential signaling pathway disruption is illustrated below.
Caption: Hypothetical mechanism of action for a membrane-active antimicrobial agent.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Phenafleur Degradation in Acidic Conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Phenafleur in acidic environments. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in acidic conditions a concern?
This compound, chemically known as [2-(cyclohexyloxy)ethyl]benzene, is an aromatic ether used in various industrial applications.[1][2] As an ether, its chemical structure is susceptible to cleavage under acidic conditions, a process known as acid-catalyzed hydrolysis. This degradation can lead to loss of the desired properties of this compound and the formation of impurities, which is a significant concern in research and product development.
Q2: What is the general mechanism of this compound degradation in an acidic medium?
The degradation of this compound in the presence of a strong acid typically proceeds via the following steps:
-
Protonation: The ether oxygen is protonated by the acid, which makes the attached carbon atoms more electrophilic.
-
Nucleophilic Attack: A nucleophile present in the medium (e.g., water or the conjugate base of the acid) attacks one of the carbon atoms adjacent to the ether oxygen.
-
Cleavage: The carbon-oxygen bond of the ether is broken, leading to the formation of an alcohol and a carbocation or another alkyl derivative.
This cleavage can occur through an SN1 or SN2 mechanism, depending on the specific structure of the ether and the reaction conditions.[3][4][5][6][7] For this compound, which is a secondary ether, a mixture of both pathways may be observed.
Troubleshooting Guide
Issue: My this compound-containing solution is showing a loss of active ingredient over time when formulated at low pH.
Possible Cause: Acid-catalyzed degradation of the ether linkage in this compound.
Solutions:
-
pH Adjustment: The most straightforward solution is to adjust the pH of your formulation to a less acidic or neutral range if your experiment allows. The rate of acid-catalyzed hydrolysis is directly related to the concentration of hydronium ions.
-
Solvent System Modification: Consider using a co-solvent system that can reduce the activity of water and the acid. For example, replacing a portion of the aqueous solvent with a polar aprotic solvent might slow down the hydrolysis.
-
Temperature Control: Hydrolysis reactions are typically accelerated by higher temperatures. Conducting your experiments and storing your solutions at lower temperatures can significantly reduce the rate of degradation.
-
Use of Buffers: Employ a buffer system to maintain a stable pH above the range where significant degradation occurs.
Issue: I am observing unexpected peaks in my chromatogram when analyzing my this compound sample.
Possible Cause: These peaks could correspond to the degradation products of this compound. Based on its structure, the likely degradation products from acid-catalyzed cleavage are:
-
2-Phenylethanol
-
Cyclohexanol
-
Cyclohexyl halide (if a hydrohalic acid is used)
Analytical Approach to Confirm Degradation:
-
Stress Studies: Intentionally degrade a sample of this compound under acidic conditions (e.g., by treating with a strong acid like HCl or H2SO4) and analyze the resulting mixture using a suitable analytical technique like HPLC or GC-MS.
-
Peak Identification: Compare the retention times of the new peaks in your experimental sample with those from the stressed sample. Mass spectrometry (MS) can be used to identify the molecular weights of the degradation products, confirming their identity.
Experimental Protocols
Protocol 1: pH Stability Study of this compound
Objective: To determine the stability of this compound at different pH values.
Methodology:
-
Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 3, 4, 5, 6, and 7).
-
Prepare this compound Solutions: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol). Add a known amount of the stock solution to each buffer to reach the desired final concentration.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 25°C or 40°C).
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Analysis: Quench the degradation by neutralizing the sample if necessary. Analyze the concentration of this compound remaining in each sample using a validated HPLC method.
-
Data Analysis: Plot the percentage of this compound remaining versus time for each pH. Calculate the degradation rate constant at each pH.
Protocol 2: Identification of this compound Degradation Products by GC-MS
Objective: To identify the products formed from the degradation of this compound in acidic conditions.
Methodology:
-
Prepare Stressed Sample: Dissolve a known amount of this compound in an acidic solution (e.g., 0.1 M HCl in 50% acetonitrile/water). Heat the solution gently (e.g., 60°C) for a specified period (e.g., 24 hours) to induce degradation.
-
Sample Preparation for GC-MS: Neutralize the stressed sample. Extract the organic components with a suitable solvent (e.g., dichloromethane or ethyl acetate). Dry the organic extract and reconstitute it in a small volume of solvent.
-
GC-MS Analysis: Inject the prepared sample into a GC-MS system.
-
Data Interpretation: Analyze the resulting chromatogram and mass spectra. Compare the mass spectra of the observed peaks with a library of known compounds to identify the degradation products.
Data Presentation
Table 1: Hypothetical pH Stability of this compound at 40°C
| pH | Half-life (t½) in hours | Degradation Rate Constant (k) in h⁻¹ |
| 2.0 | 10 | 0.0693 |
| 3.0 | 35 | 0.0198 |
| 4.0 | 150 | 0.0046 |
| 5.0 | 500 | 0.0014 |
| 6.0 | >1000 | <0.0007 |
| 7.0 | >1000 | <0.0007 |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Visualizations
Caption: Acid-catalyzed degradation pathway of this compound.
Caption: Workflow for the analysis of this compound degradation.
References
- 1. This compound | 80858-47-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. mjgroup.co.in [mjgroup.co.in]
- 3. fiveable.me [fiveable.me]
- 4. youtube.com [youtube.com]
- 5. Ether cleavage - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Phenafleur Concentration for Long-Lasting Fragrance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experimenting with Phenafleur to optimize fragrance longevity.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for this compound in a fragrance formulation?
This compound is typically used at levels up to 20% in the fragrance concentrate.[1][2] Its refined floral and hyacinth notes with a fruity, raspberry-like nuance make it a versatile ingredient.[1][2][3] The optimal concentration will depend on the desired scent profile and interaction with other fragrance components.
Q2: What are the key chemical properties of this compound to consider during formulation?
This compound, chemically known as [2-(cyclohexyloxy)ethyl]benzene, possesses excellent stability in a variety of product bases, including fine fragrances, candles, and bleach.[1][4] Key physicochemical properties are summarized in the table below. Its high substantivity of over 48 hours indicates its potential for creating long-lasting fragrances.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | [2-(cyclohexyloxy)ethyl]benzene | [1][4] |
| CAS Number | 80858-47-5 | [1][4][5] |
| Molecular Weight | 204.3 g/mol | [1][4][5] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor Profile | Refined floral, hyacinth, green, fruity (raspberry), balsamic | [1][2][5] |
| Vapor Pressure | 0.004071 mm Hg @ 23°C | [1] |
| Log P | 4.5 - 4.9 | [1][5] |
| Substantivity | > 48 hours | [1] |
| Recommended Use Level | Up to 20% | [1][2] |
| Stability | Very good in fine fragrance and candles; good in bleach. | [1][2] |
Q3: How does this compound contribute to the overall fragrance profile and longevity?
This compound is characterized as having a low impact on the top and heart notes of a fragrance.[1][3] Its primary contribution is to the floral and fruity character of the scent. Due to its high substantivity and low volatility, this compound can act as a fixative, helping to prolong the presence of other, more volatile fragrance components on the skin.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration for long-lasting fragrances.
Issue 1: The fragrance with this compound fades faster than expected.
-
Possible Cause 1: Insufficient Concentration. While this compound has good substantivity, its concentration might be too low to significantly impact the overall longevity of the fragrance blend.
-
Solution: Systematically increase the concentration of this compound in your formulation. Conduct a laddered experiment, preparing formulations with, for example, 5%, 10%, 15%, and 20% this compound, while keeping other components constant. Evaluate the longevity of each variation using sensory analysis on scent strips or skin.
-
-
Possible Cause 2: Imbalanced Formulation. The longevity of a fragrance depends on the interplay of all its components.[6] Highly volatile top notes may evaporate quickly, leaving the impression of a short-lived scent, even with an adequate concentration of long-lasting materials like this compound.
-
Possible Cause 3: Environmental and Substrate Factors. Fragrance longevity is influenced by factors such as temperature, humidity, and the substrate (e.g., skin type).[8][9][10][11] Warmer temperatures and dry skin can lead to faster evaporation.[9][10][11]
Issue 2: The character of the fragrance changes undesirably at higher this compound concentrations.
-
Possible Cause: Olfactive Dominance. As the concentration of this compound increases, its characteristic floral and fruity notes may begin to overpower other desired elements of the fragrance profile.
-
Solution: Re-balance the formulation. As you increase the this compound concentration, you may need to adjust the levels of other aromatic ingredients to maintain the intended scent architecture. This is an iterative process requiring careful sensory evaluation at each step.
-
Issue 3: The fragrance solution appears cloudy or shows precipitation after adding this compound.
-
Possible Cause 1: Solubility Issues. Although generally stable, at very high concentrations or in certain solvent systems, this compound may exhibit limited solubility, leading to cloudiness. This can be exacerbated by the presence of water or low temperatures.
-
Possible Cause 2: Incompatibility with Other Ingredients. Chemical interactions between this compound and other components in your formulation could lead to the formation of insoluble complexes.
-
Solution: Conduct compatibility tests by creating small blends of this compound with individual components of your fragrance to identify any potential incompatibilities.
-
Experimental Protocols
Protocol 1: Evaluating the Impact of this compound Concentration on Fragrance Longevity
Objective: To determine the optimal concentration of this compound for maximizing fragrance longevity without negatively impacting the desired scent profile.
Methodology:
-
Prepare a Base Fragrance Accord: Create a simple fragrance accord (e.g., a floral or fruity blend) without this compound.
-
Create a Concentration Ladder: Prepare a series of dilutions of the base accord, each with a different concentration of this compound (e.g., 0%, 5%, 10%, 15%, 20%). Ensure the total concentration of aromatic materials remains consistent across all samples by adjusting the solvent (e.g., perfumer's alcohol).
-
Sensory Evaluation on Scent Strips:
-
Dip a standard scent strip into each sample for a set amount of time (e.g., 2 seconds).
-
Allow the strips to air-dry for a consistent period (e.g., 1 minute).
-
A trained sensory panel should evaluate the intensity and character of the fragrance on each strip at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, and 48 hours).[13][14]
-
Evaluators should rate the perceived intensity on a standardized scale (e.g., a 10-point scale where 0 is no scent and 10 is very strong).
-
-
Data Analysis: Plot the average intensity ratings against time for each concentration. This will generate longevity curves, allowing for a visual comparison of the performance of each formulation.
Table 2: Example Data from Longevity Evaluation on Scent Strips
| Time (hours) | Intensity (0% this compound) | Intensity (5% this compound) | Intensity (10% this compound) | Intensity (15% this compound) | Intensity (20% this compound) |
| 0 | 9.5 | 9.6 | 9.5 | 9.7 | 9.6 |
| 1 | 7.2 | 7.5 | 7.8 | 8.0 | 8.2 |
| 4 | 4.1 | 4.8 | 5.5 | 6.0 | 6.3 |
| 8 | 2.0 | 2.9 | 3.8 | 4.5 | 5.0 |
| 12 | 0.5 | 1.5 | 2.5 | 3.2 | 3.8 |
| 24 | 0 | 0.5 | 1.2 | 1.8 | 2.5 |
| 48 | 0 | 0 | 0.5 | 0.8 | 1.2 |
Protocol 2: Stability Testing of Formulations Containing this compound
Objective: To assess the physical and chemical stability of fragrance formulations containing different concentrations of this compound under various environmental conditions.
Methodology:
-
Prepare Samples: Use the same set of formulations from the longevity experiment (0%, 5%, 10%, 15%, 20% this compound).
-
Accelerated Stability Testing:
-
Thermal Stress: Store aliquots of each sample in a climate chamber at elevated temperatures (e.g., 40°C and 50°C) for a period of 1 to 3 months.[15]
-
Light Exposure: Expose samples to controlled UV light to simulate the effects of sunlight.[15]
-
Freeze-Thaw Cycles: Subject samples to repeated cycles of freezing and thawing (e.g., -10°C for 24 hours followed by 25°C for 24 hours) for several cycles.[15]
-
-
Evaluation: At regular intervals, visually inspect the samples for any changes in color, clarity, or for the formation of precipitates.[15] Additionally, conduct sensory evaluations to detect any changes in the scent profile.[16]
-
Real-Time Stability Testing: Store samples under normal conditions (room temperature, protected from light) and evaluate them at longer intervals (e.g., 6, 12, 18, 24 months) to confirm the predictions from the accelerated testing.[15]
Visualizations
References
- 1. iff.com [iff.com]
- 2. hyacinth ether, 80858-47-5 [thegoodscentscompany.com]
- 3. specialchem.com [specialchem.com]
- 4. aacipl.com [aacipl.com]
- 5. This compound CAS#: 80858-47-5 [m.chemicalbook.com]
- 6. perfumeparlour.in [perfumeparlour.in]
- 7. youtube.com [youtube.com]
- 8. ijnrd.org [ijnrd.org]
- 9. zayya.co.za [zayya.co.za]
- 10. sesky.pk [sesky.pk]
- 11. The Factors Influencing the Longevity of Perfume | NIKOO Chemical [nikoochem.com]
- 12. youtube.com [youtube.com]
- 13. zurkoresearch.com [zurkoresearch.com]
- 14. ttslaboratuvar.com [ttslaboratuvar.com]
- 15. iltusa.com [iltusa.com]
- 16. rolecatcher.com [rolecatcher.com]
Troubleshooting Phenafleur solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with Phenafleur in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is a hydrophobic compound with low water solubility. Experimental data indicates its water solubility is approximately 780.2 mg/L at 24°C[1]. Another source suggests a much lower estimated solubility of 5.566 mg/L at 25°C[2]. This inherent low solubility can present challenges when preparing aqueous stock solutions for biological assays or other experiments.
Q2: Why is my this compound not dissolving in water?
A2: this compound's chemical structure, with a high LogP value of 4.9, indicates its preference for non-polar or lipophilic environments over water[1]. This hydrophobicity is the primary reason for its poor dissolution in aqueous solutions. The principle of "like dissolves like" explains this phenomenon, where polar solvents like water are not effective at solvating non-polar molecules like this compound[3][4].
Q3: Can I heat the solution to improve solubility?
A3: For some compounds, increasing the temperature can enhance solubility[5][6]. However, this should be done with caution for this compound. While gentle warming may aid dissolution, excessive heat could lead to degradation or evaporation, especially given its use as a fragrance compound. It is crucial to first assess the thermal stability of this compound under your specific experimental conditions.
Q4: Are there recommended solvents for this compound?
A4: Yes, this compound is reported to be soluble in alcohol and paraffin oil[2]. For experimental purposes, organic solvents like dimethyl sulfoxide (DMSO) or ethanol are commonly used as co-solvents to first dissolve hydrophobic compounds before further dilution into an aqueous medium[7].
Troubleshooting Guide
Issue: Precipitate forms when diluting a this compound stock solution into an aqueous buffer.
This is a common issue when a concentrated stock of a hydrophobic compound in an organic solvent is introduced into an aqueous medium. The abrupt change in solvent polarity causes the compound to crash out of the solution.
Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Steps:
-
Verify Stock Solution Clarity: Ensure your initial stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol) is fully dissolved and free of any precipitate.
-
Lower the Final Concentration: Attempt to prepare a more dilute final aqueous solution. The concentration of this compound may be exceeding its solubility limit in the final aqueous medium.
-
Optimize Co-solvent Percentage: While minimizing the concentration of organic solvents in cell-based assays is crucial, a slightly higher percentage of the co-solvent (e.g., increasing DMSO from 0.1% to 0.5%) in the final solution might be necessary to maintain solubility. Always run a vehicle control to account for any effects of the co-solvent.
-
Incorporate a Surfactant: Low concentrations of non-ionic surfactants like Tween® 20 or Pluronic® F-68 can help to form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions[7][8].
-
Consider Complexation Agents: Cyclodextrins are cage-like molecules that can encapsulate hydrophobic guest molecules, forming inclusion complexes with enhanced water solubility[5]. Beta-cyclodextrins are commonly used for this purpose.
-
Apply Sonication: Sonication can help to break down larger drug aggregates and facilitate their dispersion and dissolution in the aqueous medium.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀O | [9][10] |
| Molecular Weight | 204.31 g/mol | [9][10] |
| Water Solubility | 780.2 mg/L at 24°C | [1] |
| LogP | 4.9 at 25°C | [1] |
| Vapor Pressure | 0.54 Pa at 24°C | [1] |
| Physical State | Liquid | N/A |
| Odor | Floral, hyacinth | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
-
Objective: To prepare a concentrated stock solution of this compound in an organic solvent.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the mixture thoroughly until the this compound is completely dissolved.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Store the stock solution at -20°C, protected from light.
-
Protocol 2: Solubilization of this compound using Micellar Encapsulation
This protocol is a generalized approach for using surfactants to improve the aqueous solubility of hydrophobic compounds like this compound.
Caption: Diagram of micellar solubilization of this compound.
-
Objective: To prepare an aqueous solution of this compound using a surfactant to form micelles.
-
Materials:
-
This compound
-
A non-ionic surfactant (e.g., Tween® 20, Pluronic® F-68)
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)
-
Thin-film hydration equipment (optional)
-
-
Procedure (Thin-Film Hydration Method):
-
Dissolve a known amount of this compound and the surfactant in a suitable volatile organic solvent (e.g., chloroform, methanol) in a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator to create a thin film on the flask's interior.
-
Hydrate the thin film by adding the aqueous buffer and agitating the flask. This process allows for the self-assembly of micelles with this compound entrapped in their hydrophobic cores.
-
The resulting solution can be further processed (e.g., sonication, extrusion) to obtain a homogenous dispersion of drug-loaded micelles.
-
References
- 1. This compound CAS#: 80858-47-5 [m.chemicalbook.com]
- 2. hyacinth ether, 80858-47-5 [thegoodscentscompany.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. japer.in [japer.in]
- 6. m.youtube.com [m.youtube.com]
- 7. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 8. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
- 9. 80858-47-5 | CAS DataBase [m.chemicalbook.com]
- 10. iff.com [iff.com]
Improving the photostability of [2-(cyclohexyloxy)ethyl]benzene
Technical Support Center: [2-(cyclohexyloxy)ethyl]benzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the photostability of [2-(cyclohexyloxy)ethyl]benzene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is [2-(cyclohexyloxy)ethyl]benzene and why is its photostability a concern?
A1: [2-(cyclohexyloxy)ethyl]benzene is an aromatic ether.[1][2] Like many aromatic compounds, it may be susceptible to degradation upon exposure to light, particularly UV radiation.[3] This photodegradation can lead to a loss of the compound's primary properties, the formation of impurities, and a potential decrease in efficacy or safety in a final product. Understanding and improving its photostability is crucial for ensuring the quality, shelf-life, and reliability of formulations containing this molecule.
Q2: What are the likely mechanisms of photodegradation for [2-(cyclohexyloxy)ethyl]benzene?
-
Photooxidation: The benzene ring can be oxidized, leading to the formation of phenols, quinones, and other oxygenated derivatives. This process is often mediated by reactive oxygen species (ROS).
-
C-O Bond Cleavage: The ether bond is susceptible to cleavage upon photoexcitation, which can lead to the formation of radical intermediates.[4] This can result in a variety of degradation products, including phenylethyl alcohol and cyclohexanol, or further rearranged products.
Q3: What factors can influence the photostability of [2-(cyclohexyloxy)ethyl]benzene?
A3: Several factors can affect the rate and extent of photodegradation:
-
Wavelength and Intensity of Light: Shorter wavelengths of light (e.g., UV-B and UV-A) are generally more damaging than visible light because they carry more energy.[3] Higher light intensity will also accelerate degradation.
-
Solvent/Matrix: The polarity and chemical nature of the solvent or formulation matrix can influence degradation pathways. Some solvents can act as photosensitizers or quench excited states. Perfluorinated solvents have been shown to improve the photostability of some aromatics.[5]
-
Presence of Oxygen: Molecular oxygen is often a key participant in photooxidative degradation pathways.[6]
-
Temperature: While light is the primary driver, elevated temperatures can sometimes accelerate secondary degradation reactions.
-
Presence of Photosensitizers or Stabilizers: Impurities in a sample can act as photosensitizers, accelerating degradation. Conversely, the addition of specific photostabilizers can significantly inhibit these processes.
Q4: What general strategies can be employed to improve the photostability of [2-(cyclohexyloxy)ethyl]benzene?
A4:
-
UV Absorbers: Incorporating compounds that absorb damaging UV radiation can protect the primary molecule.
-
Antioxidants/Radical Scavengers: Additives like butylated hydroxytoluene (BHT) or ascorbic acid can quench radical intermediates that propagate degradation reactions.[6]
-
Triplet State Quenchers: These molecules can deactivate the excited triplet state of the aromatic ring before it can undergo degradative reactions.[6]
-
Opaque or UV-Resistant Packaging: For formulated products, using packaging that blocks UV and/or visible light is a highly effective and common strategy.[3]
-
Chemical Modification: In some cases, structural modification of the molecule itself, such as adding electron-withdrawing groups, can enhance photostability, though this is often not feasible if the parent molecule is the desired active component.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Rapid degradation of the compound under standard laboratory lighting. | The compound is highly photosensitive. The light source has a high UV output. | 1. Work under yellow light or in a dark room. 2. Wrap sample containers in aluminum foil. 3. Quantify the light spectrum in your laboratory environment. |
| Inconsistent photostability results between batches. | Batch-to-batch variability in impurity profiles. Inconsistent experimental setup (e.g., light source distance, temperature). | 1. Analyze batches for trace impurities that could act as photosensitizers. 2. Standardize the experimental protocol for photostability testing (see Protocol 1). 3. Ensure the light source output is consistent over time. |
| Formation of unexpected degradation products. | Atypical degradation pathway is occurring. Interaction with formulation excipients. | 1. Use analytical techniques like LC-MS/MS and NMR to identify the structure of the degradation products. 2. Conduct forced degradation studies on the compound in the presence of individual excipients to identify interactions.[7][8] |
| Photostabilizer is not effective. | Incorrect stabilizer type for the degradation mechanism. Insufficient concentration of the stabilizer. Stabilizer itself is photodegrading. | 1. Elucidate the degradation pathway (photooxidation vs. photocleavage) to select an appropriate stabilizer (e.g., antioxidant vs. triplet quencher). 2. Perform a dose-response study to determine the optimal concentration of the stabilizer. 3. Evaluate the stability of the stabilizer under the same test conditions. |
Data Presentation
Table 1: Photodegradation Kinetics of [2-(cyclohexyloxy)ethyl]benzene under ICH Q1B Conditions
| Time (hours) | Remaining [2-(cyclohexyloxy)ethyl]benzene (%) | Total Impurities (%) | Appearance |
| 0 | 100.0 | 0.1 | Colorless solution |
| 2 | 95.2 | 4.8 | Faintly yellow |
| 4 | 90.5 | 9.5 | Yellow |
| 8 | 82.1 | 17.9 | Yellow-Brown |
| 12 | 75.3 | 24.7 | Brown |
| 24 | 60.8 | 39.2 | Brown |
Table 2: Efficacy of Different Photostabilizers on [2-(cyclohexyloxy)ethyl]benzene Stability
| Stabilizer | Concentration (% w/w) | % Degradation after 12h Exposure |
| Control (None) | 0 | 24.7 |
| UV Absorber A | 0.1 | 15.3 |
| UV Absorber A | 0.5 | 8.1 |
| Antioxidant B | 0.1 | 18.9 |
| Antioxidant B | 0.5 | 12.5 |
| Combination (A+B) | 0.1 + 0.1 | 9.7 |
Experimental Protocols
Protocol 1: Confirmatory Photostability Testing of [2-(cyclohexyloxy)ethyl]benzene
This protocol is based on the ICH Q1B guideline for photostability testing.[7]
-
Sample Preparation:
-
Prepare a solution of [2-(cyclohexyloxy)ethyl]benzene in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Dispense the solution into chemically inert, transparent containers (e.g., quartz cuvettes or vials).
-
Prepare a "dark control" sample by wrapping an identical container completely in aluminum foil.[3]
-
-
Light Exposure:
-
Place the transparent sample and the dark control in a photostability chamber.
-
Expose the samples to a light source that provides both cool white fluorescent and near-UV lamps.[7][8]
-
The total illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt-hours per square meter.[3][7]
-
Monitor and control the temperature inside the chamber to minimize thermal degradation.
-
-
Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from the exposed and dark control samples.
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining amount of [2-(cyclohexyloxy)ethyl]benzene and detect any degradation products.
-
Compare the chromatograms of the exposed sample, the dark control, and a non-exposed reference standard. Any new peaks in the exposed sample are considered photodegradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation at each time point.
-
Evaluate any changes in physical properties, such as color or clarity.
-
If significant degradation is observed in the dark control, the study should be repeated under conditions that minimize thermal effects.
-
Visualizations
Caption: Plausible photodegradation pathways for [2-(cyclohexyloxy)ethyl]benzene.
Caption: Experimental workflow for a confirmatory photostability study.
Caption: Troubleshooting decision tree for photostability issues.
References
- 1. Benzene, [2-(cyclohexyloxy)ethyl]- | C14H20O | CID 166527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. q1scientific.com [q1scientific.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
Technical Support Center: Phenafleur Interference in Analytical Assays
Welcome to the technical support center for addressing potential interference from Phenafleur in analytical assays. This resource is designed for researchers, scientists, and drug development professionals to help identify, troubleshoot, and mitigate issues related to the presence of this fragrance compound in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where might it be found in a lab setting?
This compound, chemically known as [2-(cyclohexyloxy)ethyl]benzene, is a synthetic fragrance ingredient with a floral, hyacinth-like scent.[1][2] It is commonly used in perfumes, cosmetics, and other scented consumer products. In a laboratory setting, it might be inadvertently introduced through personal care products used by researchers or as a contaminant from other processes.
Q2: Why could this compound interfere with analytical assays?
Q3: What types of assays are most likely to be affected by this compound interference?
Assays that rely on absorbance or fluorescence detection methods are most susceptible. This includes:
-
Fluorescence-based enzyme inhibition assays: Where the signal from a fluorescent substrate or product could be quenched or enhanced.
-
Cell viability assays: Assays like those using resazurin (AlamarBlue) or fluorescein diacetate (FDA) can be affected.
-
Protein quantification assays: Methods like the Bradford or BCA assays, which rely on absorbance changes, could be impacted.
-
High-Throughput Screening (HTS): In HTS campaigns, where a large number of compounds are screened, even minor interference can lead to a high rate of false positives or false negatives.
Q4: What are the typical signs of interference in an assay?
Common indicators of interference include:
-
Unusually high or low background signals.
-
Poor signal-to-noise ratio.
-
Non-reproducible results between experiments.
-
Atypical dose-response curves in inhibition assays (e.g., unusually steep or shallow curves).
-
High variability between replicate wells.
Troubleshooting Guides
Scenario: Unexpected Results in a Fluorescence-Based Kinase Inhibition Assay
You are performing a fluorescence-based kinase inhibition assay and observe a higher-than-expected fluorescence signal in some of your test compound wells, even at high concentrations where inhibition is expected. You suspect a component in your assay, or a contaminant, might be interfering.
Troubleshooting Steps:
| Question | Possible Cause | Suggested Action |
| 1. Is the test compound itself fluorescent? | The test compound may be inherently fluorescent at the assay's excitation and emission wavelengths. | 1. Run a control plate containing only the buffer and the test compound at various concentrations. Measure the fluorescence at the assay's wavelengths. 2. If the compound is fluorescent, consider using an alternative, non-fluorescent assay format (e.g., luminescence or absorbance-based). |
| 2. Could a contaminant like this compound be present? | Fragrance compounds from personal care products can contaminate labware or reagents. | 1. Review lab procedures to minimize contamination risks (e.g., wearing appropriate personal protective equipment, using dedicated labware). 2. Run a "blank" experiment with all assay components except the enzyme or substrate to check for background fluorescence. |
| 3. Is there an inner filter effect? | The interfering compound may absorb light at the excitation or emission wavelength, leading to signal quenching. | 1. Measure the absorbance spectrum of the suspected interfering compound. 2. If there is significant absorbance at the assay wavelengths, you may need to adjust the concentrations of your assay components or choose a different fluorophore with a shifted spectrum. |
| 4. Is the compound causing enzyme aggregation? | Some compounds can induce protein aggregation, which can scatter light and affect the assay readout. | 1. Perform an enzyme titration counter-screen. If the compound's activity is dependent on the enzyme concentration, aggregation may be occurring.[6] 2. Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer to disrupt aggregates.[7] |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | [2-(cyclohexyloxy)ethyl]benzene | [8][9] |
| CAS Number | 80858-47-5 | [8][9] |
| Molecular Formula | C14H20O | [8][9] |
| Molecular Weight | 204.31 g/mol | [8][9] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | Not available | - |
| Solubility | Poorly soluble in water | - |
Experimental Protocols
Protocol 1: Screening for this compound Interference in a Fluorescence-Based Assay
Objective: To determine if this compound interferes with a specific fluorescence-based assay.
Materials:
-
96-well, black, flat-bottom plates
-
Assay buffer
-
Fluorophore/substrate used in the primary assay
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Multi-channel pipette
-
Plate reader with fluorescence capabilities
Methodology:
-
Prepare a serial dilution of this compound: In a 96-well plate, perform a serial dilution of the this compound stock solution in the assay buffer to cover a range of concentrations relevant to potential contamination.
-
Add assay components: To the wells containing the this compound dilutions, add the other assay components except for the enzyme. This will create a "no enzyme" control. In a separate set of wells, add all assay components, including the enzyme, along with the this compound dilutions.
-
Incubation: Incubate the plate according to the primary assay protocol.
-
Fluorescence Reading: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Compare the fluorescence in the "no enzyme" wells containing this compound to the buffer-only control. A significant increase or decrease in fluorescence indicates direct interference.
-
Analyze the data from the wells containing all assay components to see if this compound alters the reaction kinetics or endpoint signal.
-
Mandatory Visualizations
Diagram 1: Hypothetical Signaling Pathway
Caption: A simplified kinase cascade signaling pathway.
Diagram 2: Experimental Workflow for Interference Testing
Caption: Workflow for testing this compound interference.
Diagram 3: Troubleshooting Logic for Assay Interference
Caption: A logical flow for troubleshooting assay interference.
References
- 1. The Aromatic Sources & Fragrant Compounds Used In Perfumery [alphaaromatics.com]
- 2. Essential Oils as Natural Sources of Fragrance Compounds for Cosmetics and Cosmeceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. api.pageplace.de [api.pageplace.de]
- 4. Absorption [Ethyl Benzene] | AAT Bioquest [aatbio.com]
- 5. Spectrum [Ethyl Benzene] | AAT Bioquest [aatbio.com]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzene, [2-(cyclohexyloxy)ethyl]- | C14H20O | CID 166527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]
Technical Support Center: Minimizing Phenafleur Evaporation in Open Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the evaporation of Phenafleur in open experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its evaporation a concern?
This compound, with the chemical name [2-(cyclohexyloxy)ethyl]benzene, is a volatile aromatic compound used in various research and development applications, including fragrance studies and as a potential component in drug delivery systems.[1] Its volatility, characterized by a vapor pressure of 0.54 Pa at 24°C, can lead to significant sample loss, altered concentrations in solutions, and potential exposure to laboratory personnel.[2] Minimizing evaporation is crucial for maintaining experimental accuracy, ensuring reproducibility, and upholding laboratory safety standards.
Q2: What are the primary factors that influence the rate of this compound evaporation?
The evaporation rate of this compound is influenced by several factors:
-
Temperature: Higher temperatures increase the kinetic energy of molecules, leading to a higher rate of evaporation.
-
Surface Area: A larger exposed surface area of the liquid allows more molecules to escape into the gas phase.
-
Airflow: Increased airflow or drafts across the liquid surface will carry away vapor molecules, promoting further evaporation.
-
Vapor Pressure: this compound's inherent vapor pressure dictates its tendency to evaporate at a given temperature.
-
Solvent: The solvent in which this compound is dissolved can affect the overall volatility of the solution.
Q3: How can I store solutions containing this compound to minimize evaporation?
For short-term and long-term storage, it is recommended to use tightly sealed containers with minimal headspace. Amber glass vials with PTFE-lined screw caps are ideal to prevent both evaporation and photodegradation. For highly sensitive experiments, storing vials in a cool, dark place, such as a refrigerator or a designated solvent cabinet, is advisable.[3]
Q4: Are there any specific laboratory practices I should follow when handling this compound?
Yes, adhering to the following practices can significantly reduce evaporation:
-
Work in a well-ventilated area, preferably within a fume hood, to control vapor and minimize exposure.[4]
-
Keep containers with this compound solutions sealed whenever possible.
-
When transferring or dispensing, do so efficiently to minimize the time the solution is exposed to the open air.
-
Use appropriate, calibrated pipettes and equipment to ensure accurate measurements despite potential evaporative losses during handling.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent experimental results with this compound solutions. | Evaporation leading to changes in concentration between replicates or over time. | 1. Review Handling Procedures: Ensure all containers are sealed when not in use. Minimize the time solutions are exposed to air. 2. Control Temperature: Conduct experiments in a temperature-controlled environment. Avoid placing solutions near heat sources. 3. Use Anti-Evaporation Covers: For multi-well plates or open beakers, use plate sealers, lids, or a floating layer of an immiscible, non-volatile solvent (e.g., high-purity mineral oil) if compatible with the experiment. 4. Prepare Fresh Solutions: If possible, prepare this compound solutions immediately before use. |
| Noticeable decrease in the volume of this compound stock solution over time. | Improper sealing of the storage container. Storage in a warm or high-airflow environment. | 1. Inspect Container Seal: Check the cap and liner for any damage or degradation. Replace if necessary. 2. Transfer to a More Suitable Container: Use a smaller vial to minimize headspace. Ensure the cap provides a tight seal. 3. Relocate Storage: Move the stock solution to a cooler, more stable environment with minimal air movement, such as a designated flammable storage cabinet. |
| Strong odor of this compound in the laboratory. | Spills, improper waste disposal, or continuous evaporation from an open or poorly sealed container. | 1. Check for Spills: Immediately clean any spills according to your laboratory's safety protocols. 2. Review Waste Procedures: Ensure waste containers for volatile compounds are kept tightly sealed.[4] 3. Inspect All Containers: Check all containers holding this compound to ensure they are properly sealed. |
| Difficulty in accurately pipetting small volumes of this compound solutions. | Rapid evaporation from the pipette tip, leading to inaccurate dispensing. | 1. Pre-wet the Pipette Tip: Aspirate and dispense the solution back into the reservoir a few times to saturate the air within the tip with solvent vapor. 2. Work Quickly and Efficiently: Minimize the time between aspirating the liquid and dispensing it. 3. Use Positive Displacement Pipettes: For highly volatile solvents, positive displacement pipettes can provide greater accuracy than air displacement pipettes. |
Quantitative Data
The following table presents the physicochemical properties of this compound, which are critical for understanding its evaporative behavior. A comparison with other common laboratory solvents is provided for context.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Vapor Pressure |
| This compound | C₁₄H₂₀O | 204.32 | 283.8 | 0.54 Pa @ 24°C |
| Water | H₂O | 18.02 | 100 | 3.17 kPa @ 25°C |
| Ethanol | C₂H₅OH | 46.07 | 78.37 | 5.95 kPa @ 20°C |
| Acetone | C₃H₆O | 58.08 | 56 | 24 kPa @ 20°C |
| Isopropanol | C₃H₈O | 60.1 | 82.6 | 4.4 kPa @ 20°C |
Data for this compound sourced from[2]. Data for other compounds are standard literature values.
Experimental Protocols
Protocol: Preparation and Short-Term Handling of a this compound Standard Solution
This protocol outlines the steps for preparing a standard solution of this compound in a volatile solvent (e.g., ethanol) while minimizing evaporation.
Materials:
-
This compound
-
High-purity ethanol
-
Analytical balance
-
Volumetric flasks with stoppers (various sizes)
-
Glass pipettes or gas-tight syringes
-
Amber glass vials with PTFE-lined screw caps
-
Fume hood
Procedure:
-
Pre-weighing Preparation:
-
Ensure all glassware is clean and dry.
-
Place a volumetric flask with its stopper on the analytical balance and tare.
-
-
Weighing this compound:
-
Quickly and accurately weigh the desired amount of this compound directly into the tared volumetric flask.
-
Immediately stopper the flask to minimize evaporation of the pure compound.
-
-
Solvent Addition:
-
Working within a fume hood, add a small amount of ethanol to the volumetric flask to dissolve the this compound.
-
Once dissolved, fill the flask with ethanol to the calibration mark.
-
-
Mixing:
-
Stopper the flask securely and invert it several times to ensure the solution is homogeneous.
-
-
Aliquoting and Storage:
-
If necessary, immediately aliquot the standard solution into smaller, appropriately sized amber glass vials.
-
Fill the vials to minimize headspace.
-
Securely fasten the PTFE-lined screw caps.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the vials in a cool, dark place.
-
Visualizations
Caption: Experimental workflow for preparing and handling this compound solutions.
Caption: Key factors and strategies for controlling this compound evaporation.
References
Technical Support Center: Assessing Skin Sensitization Potential of Phenafleur
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on assessing the skin sensitization potential of the fragrance ingredient Phenafleur (CAS: 80858-47-5). As direct sensitization data for this compound is not publicly available, this document serves as a comprehensive guide to the established non-animal testing strategy, using this compound as a case study. The information herein is based on the OECD Adverse Outcome Pathway (AOP) for skin sensitization and associated validated in vitro and in chemico test methods.
Frequently Asked Questions (FAQs)
Q1: What is skin sensitization and why is it a concern for a fragrance ingredient like this compound?
Skin sensitization is an allergic reaction that occurs after repeated skin contact with a substance, known as an allergen.[1][2] The initial exposure phase, which is asymptomatic, is called induction, and subsequent exposures can trigger an elicitation phase, manifesting as allergic contact dermatitis (ACD).[1] Fragrance ingredients are a common cause of ACD, making it a critical endpoint in the safety assessment of molecules like this compound.[3]
Q2: What is the modern approach to assessing skin sensitization without using animals?
Modern approaches are based on the Adverse Outcome Pathway (AOP) for skin sensitization, an internationally recognized framework that describes the key biological events from the initial molecular interaction with skin proteins to the final allergic reaction.[1][4][5] A combination of in chemico and in vitro tests, each addressing a specific Key Event (KE) in the AOP, is used to predict a substance's sensitization potential.[4][5][6]
Q3: Which specific tests are recommended for evaluating a substance like this compound?
A battery of tests covering the first three key events of the AOP is recommended. These are outlined in specific OECD Test Guidelines (TGs):
-
KE1: Covalent Binding to Proteins: Direct Peptide Reactivity Assay (DPRA) (OECD TG 442C).[7][8][9]
-
KE2: Keratinocyte Activation: ARE-Nrf2 Luciferase Test Method (e.g., KeratinoSens™) (OECD TG 442D).[10][11][12]
-
KE3: Dendritic Cell Activation: human Cell Line Activation Test (h-CLAT) (OECD TG 442E).[3][13]
A "Defined Approach (DA)," such as the "2 out of 3" strategy described in OECD TG 497, is used.[4][5][14] In this weight-of-evidence approach, if at least two of the three assays covering KE1, KE2, and KE3 yield a positive result, the substance is classified as a sensitizer.[5][14][15]
The Adverse Outcome Pathway (AOP) for Skin Sensitization
The assessment strategy for this compound is built around the AOP for skin sensitization. This pathway outlines the sequential chain of events from the molecular initiating event to the adverse outcome.
Caption: AOP for Skin Sensitization and corresponding OECD Test Guidelines.
Troubleshooting Guide & Experimental Protocols
This section provides detailed methodologies and troubleshooting for the key assays used to evaluate the skin sensitization potential of a test chemical like this compound.
Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C
The DPRA is an in chemico method that assesses the depletion of synthetic peptides containing cysteine or lysine following incubation with the test chemical, mimicking the molecular initiating event of protein binding.[7][8][9]
| Parameter | Replicate 1 | Replicate 2 | Replicate 3 | Mean |
| % Cysteine Depletion | 8.5 | 9.1 | 8.8 | 8.8 |
| % Lysine Depletion | 2.1 | 1.8 | 2.5 | 2.1 |
| Mean Depletion | 5.45 | |||
| Reactivity Class | No/Minimal Reactivity | |||
| DPRA Prediction | Negative |
-
Peptide Solution Preparation: Prepare a 0.667 mM stock solution of a cysteine-containing peptide (Ac-RFAACAA-COOH) in phosphate buffer and a lysine-containing peptide (Ac-RFAAKAA-COOH) in ammonium acetate buffer.[16]
-
Test Chemical Preparation: Prepare a 100 mM solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Incubation: Incubate the this compound solution with the cysteine peptide solution (1:10 ratio) and the lysine peptide solution (1:50 ratio) for 24 hours at 25°C.[16]
-
Analysis: Following incubation, quantify the remaining peptide concentration using High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm.[8]
-
Calculation: Calculate the percent peptide depletion relative to reference controls. The mean of the cysteine and lysine depletion values determines the reactivity class and the final prediction.[17]
-
Q: My HPLC calibration curve has a poor correlation coefficient (r² < 0.99). What should I do?
-
A: Re-prepare the peptide standards, ensuring accurate serial dilutions. Check the HPLC system for leaks, ensure the column is properly equilibrated, and verify the mobile phase composition.[8]
-
-
Q: I'm seeing high variability in depletion values between replicates. What could be the cause?
-
A: Ensure precise pipetting and consistent incubation times and temperatures. Inconsistent mixing of the test chemical and peptide solutions can also lead to variability. Verify the homogeneity of the test chemical solution.
-
-
Q: this compound is poorly soluble in acetonitrile. Can I use a different solvent?
-
A: While acetonitrile is the preferred solvent, others may be used if justified. However, the chosen solvent must not interfere with the peptide or the HPLC analysis and should be validated to ensure it does not cause peptide depletion on its own.
-
Caption: Workflow for the Direct Peptide Reactivity Assay (DPRA).
KeratinoSens™ Assay - OECD TG 442D
This in vitro assay uses a human keratinocyte cell line (HaCaT) containing a luciferase gene under the control of the Antioxidant Response Element (ARE). It measures the activation of the Keap1-Nrf2 pathway, a key event in keratinocyte activation by sensitizers.[10][11][18]
| Parameter | Run 1 | Run 2 | Run 3 | Overall Result |
| Prediction | Positive | Positive | Negative | Positive |
| EC1.5 (µM) | 75.2 | 81.5 | > 2000 | 78.35 (mean of positive runs) |
| Imax | 1.9 | 1.7 | 1.3 | 1.8 (mean of positive runs) |
| IC50 (µM) | > 2000 | > 2000 | > 2000 | > 2000 |
-
Cell Culture: Seed KeratinoSens™ cells into 96-well plates and culture for 24 hours.[10]
-
Test Chemical Exposure: Expose the cells to 12 concentrations of this compound (typically ranging from 0.98 to 2000 µM) for 48 hours.
-
Luminescence Measurement: After exposure, measure luciferase activity using a luminometer.
-
Cytotoxicity Assessment: In parallel, assess cell viability (e.g., using an MTT assay) to ensure that luciferase induction occurs at sub-cytotoxic concentrations.[12]
-
Data Analysis: A chemical is considered positive if it induces a statistically significant gene induction of ≥ 1.5-fold relative to the vehicle control (Imax ≥ 1.5) at a concentration where cell viability is >70%. The EC1.5 value (the concentration at which induction reaches 1.5-fold) is also determined. The test is repeated three times.[10][19]
-
Q: My positive control (e.g., cinnamaldehyde) is not showing sufficient induction.
-
A: Verify the integrity of the positive control stock solution. Ensure the cells are healthy and within the appropriate passage number. Check the luciferase substrate for proper storage and activity.
-
-
Q: I'm observing high cytotoxicity at low concentrations of this compound.
-
A: This may be a true effect of the chemical. Ensure the concentration range tested is appropriate. If the cytotoxicity is unexpected, re-verify the stock solution concentration and the dilution series. Some chemicals are unsuitable for this assay due to high cytotoxicity.[6]
-
-
Q: The results are inconsistent between the three independent runs.
-
A: Inconsistent cell seeding density, variations in incubation times, or issues with the test chemical's stability in the culture medium can cause variability. Ensure standardized procedures are strictly followed for each run.
-
human Cell Line Activation Test (h-CLAT) - OECD TG 442E
The h-CLAT is an in vitro assay that measures the expression of cell surface markers (CD86 and CD54) on a human monocytic leukemia cell line (THP-1) following chemical exposure. This mimics the activation of dendritic cells, a critical step in initiating an immune response.[3][13][20]
| Parameter | Run 1 | Run 2 | Run 3 | Overall Result |
| CD86 | ||||
| Positive? (RFI ≥ 150) | Yes | Yes | Yes | Positive |
| EC150 (µg/mL) | 120 | 115 | 125 | 120 |
| CD54 | ||||
| Positive? (RFI ≥ 200) | Yes | Yes | Yes | Positive |
| EC200 (µg/mL) | 95 | 105 | 100 | 100 |
| Final Prediction | Positive | Positive | Positive | Positive |
-
Cell Culture and Exposure: Culture THP-1 cells and expose them to at least eight concentrations of this compound for 24 hours. A pre-test is performed to determine the CV75 (the concentration causing 75% cell viability), which guides the concentration selection for the main experiment.[20]
-
Cell Staining: After exposure, stain the cells with fluorescently-labeled antibodies for CD86, CD54, and a corresponding isotype control. A viability dye (e.g., propidium iodide) is also added.
-
Flow Cytometry: Analyze the expression of CD86 and CD54 on viable cells using a flow cytometer.
-
Data Analysis: Calculate the Relative Fluorescence Intensity (RFI) for each marker compared to the vehicle control. A test chemical is classified as positive if, in at least two of three independent runs, the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% at a concentration with cell viability ≥ 50%.[21]
-
Q: The vehicle control cells show high background fluorescence.
-
A: This could be due to improper antibody titration, insufficient washing steps, or issues with the flow cytometer settings (e.g., incorrect compensation). Always run compensation controls and ensure the instrument is properly maintained.[22]
-
-
Q: The cell viability is low across all concentrations, including the vehicle control.
-
Q: this compound has a high logP (4.5), suggesting low water solubility. How can this be addressed?
-
A: Poor water solubility can lead to false-negative results.[24] While DMSO is a standard solvent, its final concentration should be kept low. If solubility issues persist, alternative qualified vehicles may be considered, but this can be a limitation of the assay for highly lipophilic substances.[22][23] According to OECD TG 442E, negative results for chemicals with a log Kow > 3.5 should be interpreted with caution.[24]
-
Integrated Assessment and Decision Logic
The data from each assay are integrated using a Defined Approach to make a final hazard classification. The "2 out of 3" approach is a common and robust strategy.
Caption: Decision logic for the "2 out of 3" Defined Approach.
Based on the hypothetical data generated for this compound:
-
DPRA: Negative
-
KeratinoSens™: Positive
-
h-CLAT: Positive
With two out of the three assays resulting in a positive prediction, This compound would be classified as a skin sensitizer under this testing strategy.
References
- 1. senzagen.com [senzagen.com]
- 2. youtube.com [youtube.com]
- 3. eurolab.net [eurolab.net]
- 4. Defined Approaches to Identify Potential Skin Sensitizers [ntp.niehs.nih.gov]
- 5. iivs.org [iivs.org]
- 6. Non-Animal Skin Sensitisation Testing Overview | Gentronix [gentronix.co.uk]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. x-cellr8.com [x-cellr8.com]
- 9. oecd.org [oecd.org]
- 10. x-cellr8.com [x-cellr8.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. scantox.com [scantox.com]
- 13. iivs.org [iivs.org]
- 14. labcorp.com [labcorp.com]
- 15. toxicologie.nl [toxicologie.nl]
- 16. researchportal.vub.be [researchportal.vub.be]
- 17. Direct Peptide Reactivity Assay (DPRA) | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 18. KeratinoSens assay for the testing of skin sensitizers | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 19. 2024.sci-hub.se [2024.sci-hub.se]
- 20. Development of an in vitro skin sensitization test using human cell lines; human Cell Line Activation Test (h-CLAT). II. An inter-laboratory study of the h-CLAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. schc.memberclicks.net [schc.memberclicks.net]
- 22. sensitization-test.com [sensitization-test.com]
- 23. researchgate.net [researchgate.net]
- 24. Improvement of human cell line activation test (h-CLAT) using short-time exposure methods for prevention of false-negative results [jstage.jst.go.jp]
Overcoming challenges in large-scale Phenafleur synthesis
Phenafleur Synthesis Technical Support Center
Welcome to the technical support center for the large-scale synthesis of this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis, scale-up, and purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis process.
Problem 1: Low Yield in the Final Palladium-Catalyzed Phenyl-Aryl Coupling Step
You are experiencing significantly lower than expected yields (<70%) in the final cross-coupling reaction to form the this compound core.
Possible Causes & Solutions
-
Catalyst Inactivity: The palladium catalyst may be deactivated or inhibited.
-
Solution: Ensure all starting materials and solvents are anhydrous and deoxygenated. Impurities like sulfur or other coordinating species can poison the catalyst. Use freshly opened, high-purity reagents. Consider screening alternative phosphine ligands that may offer greater stability or reactivity for this specific transformation.
-
-
Incorrect Reaction Temperature: The reaction temperature may be too low for efficient catalytic turnover or too high, leading to decomposition.[1][2]
-
Solution: Calibrate your heating mantle or oil bath. Run small-scale test reactions at temperatures 5-10°C above and below the standard protocol temperature to find the optimal point for your specific setup.
-
-
Inefficient Mixing: On a larger scale, poor mixing can lead to localized concentration gradients and temperature differences, hindering the reaction.
-
Solution: For multi-liter reactions, switch from magnetic stirring to overhead mechanical stirring to ensure homogenous mixing of the reaction slurry.
-
-
Poor Reagent Quality: The boronic acid precursor may have degraded, or the base may be of insufficient quality.
-
Solution: Verify the purity of the boronic acid precursor via NMR or LC-MS. Use a freshly opened, anhydrous base like potassium carbonate or cesium carbonate.
-
Caption: The workflow from synthesis to final purified product.
Hypothetical Mechanism of Action
This compound is designed as a potent and selective inhibitor of the hypothetical MAP Kinase Kinase 8 (MKK8), a key enzyme in a cellular stress-response pathway. By blocking the ATP binding site of MKK8, this compound prevents the downstream phosphorylation and activation of the Stress-Activated Protein Kinase (SAPK), thereby mitigating inflammatory responses.
MKK8 Signaling Pathway and Point of Inhibition
References
Technical Support Center: Enhancing the Fruity Notes of Phenafleur
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and fragrance development professionals working to enhance the fruity, raspberry-like notes of Phenafleur in their fragrance compositions.
FAQs and Troubleshooting Guide
This section addresses common challenges and questions encountered during the experimental process of modulating the scent profile of this compound.
Q1: The fruity raspberry note of this compound is too subtle in my composition. How can I amplify it?
A1: To enhance the raspberry character of this compound, a multi-faceted approach is recommended. Consider the following strategies:
-
Synergistic Blending: Introduce aroma chemicals known to have a synergistic effect with raspberry notes. Raspberry Ketone is a primary choice for boosting the core raspberry identity.[1][2][3][4] Fruity esters can also be used to add brightness and complexity.
-
Concentration Adjustment: The perception of this compound's notes can be concentration-dependent. Experiment with varying the concentration of this compound in your formula. A higher concentration may not always lead to a stronger fruity note; sometimes, a lower concentration allows the fruity facets to be more perceptible against the floral background.
-
Solvent Selection: The solvent system can influence the volatility and perception of fragrance notes. While ethanol is a common choice, experimenting with co-solvents like Dipropylene Glycol (DPG) may alter the evaporation profile and enhance the fruity character.
-
Use of Fixatives: Certain fixatives can help to anchor and prolong the fruity top and heart notes. Ambroxan, with its ambery and slightly fruity undertones, can be an effective choice to support and extend the raspberry facet of this compound.[5][6][7][8][9]
Q2: My fragrance composition with this compound has developed a yellowish or brownish tint over time. What causes this and how can I prevent it?
A2: Discoloration in fragrance compositions can be caused by the oxidation of certain fragrance ingredients, particularly those with aldehyde or phenolic structures.[10][11] While this compound itself is reported to have good stability, interactions with other components in your formula could lead to color changes.
To prevent discoloration, consider the following:
-
Use of Antioxidants: Incorporating an antioxidant like Butylated Hydroxytoluene (BHT) can help prevent the oxidation of sensitive ingredients in your fragrance.[10][12][13] A typical usage level for BHT in fragrance compounds is around 0.1%.[13]
-
Storage Conditions: Protect your fragrance compositions from light and heat, as these can accelerate oxidative processes. Store them in a cool, dark place in tightly sealed containers.
-
Ingredient Purity: Ensure that all raw materials used in your composition are of high purity and within their recommended shelf life.
Q3: The floral, hyacinth-like aspect of this compound is overpowering the desired fruity notes. How can I achieve a better balance?
A3: Achieving the right balance between floral and fruity notes is a common challenge in perfumery. Here are some techniques to modulate the scent profile:
-
Introduction of Contrasting Notes: Adding a small amount of a contrasting green or citrus note can help to cut through the richness of the floral notes and create a lift that allows the fruity aspect to come forward.
-
Strategic Use of Modifiers: Certain aroma chemicals can act as modifiers to soften or round out dominant floral notes. Experiment with small additions of materials with soft, musky, or powdery characteristics.
-
Re-evaluation of Ratios: Carefully re-evaluate the ratios of all components in your fragrance. It may be necessary to reduce the concentration of other strong floral ingredients to allow the fruity notes of this compound to be more prominent.
Data Presentation
Table 1: Suggested Starting Points for Enhancing this compound's Fruity Notes
| Component | Suggested Concentration (% of total concentrate) | Purpose |
| This compound | 5 - 15% | Core floral and fruity note |
| Raspberry Ketone | 0.5 - 2% | Boosts the core raspberry character |
| Fruity Ester Blend (e.g., Ethyl Acetate, Ethyl Butyrate) | 1 - 3% | Adds brightness and a juicy quality |
| Ambroxan | 0.2 - 1% | Fixative to prolong the fruity notes |
| BHT | 0.1% | Antioxidant to prevent discoloration |
Experimental Protocols
Protocol 1: Synergistic Blending to Enhance Fruity Notes
Objective: To determine the optimal concentration of Raspberry Ketone to enhance the raspberry facet of this compound.
Materials:
-
This compound
-
Raspberry Ketone
-
Ethanol (perfumer's grade)
-
Glass beakers and stirring rods
-
Digital scale
-
Sample vials
-
Olfactory evaluation strips
Methodology:
-
Prepare a 10% stock solution of this compound in ethanol.
-
Prepare a 1% stock solution of Raspberry Ketone in ethanol.
-
Create a series of blends by adding varying amounts of the Raspberry Ketone stock solution to the this compound stock solution, as outlined in Table 2.
-
Agitate each blend gently to ensure homogeneity.
-
Label each vial clearly.
-
Allow the blends to macerate for at least 48 hours in a cool, dark place.
-
Conduct a sensory evaluation of each blend using olfactory evaluation strips, noting the intensity and character of the raspberry note.
Table 2: Blending Ratios for Protocol 1
| Blend ID | This compound Stock (10%) (g) | Raspberry Ketone Stock (1%) (g) | Final Raspberry Ketone Concentration (approx. %) |
| A (Control) | 10 | 0 | 0% |
| B | 10 | 0.5 | 0.05% |
| C | 10 | 1.0 | 0.10% |
| D | 10 | 1.5 | 0.15% |
| E | 10 | 2.0 | 0.20% |
Protocol 2: Accelerated Stability and Discoloration Testing
Objective: To assess the potential for discoloration in a fragrance composition containing this compound and to evaluate the efficacy of an antioxidant.
Materials:
-
Your fragrance concentrate containing this compound
-
BHT
-
Ethanol (perfumer's grade)
-
Clear glass vials with airtight caps
-
Oven or incubator capable of maintaining 40°C
-
UV light source (optional)
Methodology:
-
Prepare two samples of your final fragrance formulation (diluted in ethanol).
-
To one sample (the test sample), add BHT at a concentration of 0.1% of the total fragrance weight. The other sample will serve as the control.
-
Fill two clear glass vials with the control solution and two with the test solution.
-
Place one vial of each (control and test) in an oven or incubator at 40°C.
-
Place the other two vials in a location with exposure to natural or artificial UV light (if desired).
-
Visually inspect the samples for any color change at regular intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks).
-
Record your observations in a lab notebook.
Visualizations
Caption: Troubleshooting workflow for enhancing this compound's fruity notes.
Caption: Interaction of components for enhancing this compound's fruity notes.
References
- 1. perfumeextract.co.uk [perfumeextract.co.uk]
- 2. Fresh & Sweet Scents: Raspberry Ketone In Aromas [chemicalbull.com]
- 3. fraterworks.com [fraterworks.com]
- 4. perfumersworld.com [perfumersworld.com]
- 5. scentseeker.co.uk [scentseeker.co.uk]
- 6. The Allure of Ambroxan: A Deep Dive into Its Unique Aroma [lemon8-app.com]
- 7. houseofmonac.com [houseofmonac.com]
- 8. annindriya.com [annindriya.com]
- 9. Ambroxan, the modern key ingredient | by Fulvio Ciccolo | Medium [medium.com]
- 10. node.suayan.com [node.suayan.com]
- 11. btsa.com [btsa.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. perfumersworld.com [perfumersworld.com]
Stabilizing Phenafleur in the presence of oxidizing agents
This technical support center provides guidance for researchers, scientists, and drug development professionals on stabilizing Phenafleur ([2-(cyclohexyloxy)ethyl]benzene) in the presence of oxidizing agents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound, chemically known as [2-(cyclohexyloxy)ethyl]benzene, is an aromatic ether used as a fragrance ingredient. Like many fragrance components with ether linkages and alkyl side chains, it can be susceptible to degradation in the presence of oxidizing agents. This degradation can lead to a loss of olfactory character, the formation of undesirable byproducts, and a decrease in the overall quality and shelf-life of the final product.
Q2: Which types of oxidizing agents are most likely to degrade this compound?
This compound may be degraded by a variety of common laboratory and industrial oxidizing agents, including but not limited to:
-
Peroxides: Hydrogen peroxide (H₂O₂), benzoyl peroxide.
-
Permanganates: Potassium permanganate (KMnO₄).
-
Chromates: Chromic acid (H₂CrO₄).
-
Hypohalites: Sodium hypochlorite (bleach).
The rate and extent of degradation will depend on the concentration of the oxidizing agent, temperature, pH, and the presence of catalysts such as metal ions.
Q3: What are the initial signs of this compound degradation?
The primary indicators of this compound degradation include:
-
Olfactory Changes: A shift in the fragrance profile, often characterized by the emergence of sharp, rancid, or otherwise "off" notes.
-
Discoloration: The solution may develop a yellow or brownish tint.
-
Precipitation: Formation of insoluble byproducts.
-
Changes in Physical Properties: Alterations in viscosity or clarity of the formulation.
Q4: What are the general strategies for stabilizing this compound?
Stabilization of this compound against oxidation can be achieved through several approaches:
-
Addition of Antioxidants: Incorporating compounds that can quench free radicals or react with oxidizing species.
-
Use of Chelating Agents: To sequester metal ions that can catalyze oxidation reactions.
-
Control of Environmental Factors: Protecting the formulation from light and heat, and maintaining an optimal pH.
-
Inert Atmosphere: Storing and handling this compound-containing solutions under an inert gas like nitrogen or argon to minimize exposure to atmospheric oxygen.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of this compound's characteristic floral scent. | Oxidation of the ethylbenzene side chain or the cyclohexyl ring. | Add a suitable antioxidant. (See Table 1 for options). Ensure the formulation is protected from light. |
| Development of a yellow or brown color in the formulation. | Formation of chromophoric degradation products. | Use a UV absorber in conjunction with an antioxidant. Check for and eliminate sources of metal ion contamination by using a chelating agent. |
| The formulation becomes cloudy or forms a precipitate. | Polymerization or formation of insoluble oxidation byproducts. | Evaluate the compatibility of all formulation components. Consider reducing the concentration of the oxidizing agent if possible. Filter the formulation after a stabilization period. |
| Inconsistent stability results between batches. | Variability in raw material quality (e.g., presence of metal impurities) or inconsistent storage conditions. | Implement stringent quality control for all raw materials. Standardize storage and handling procedures, including the use of an inert atmosphere. |
Quantitative Data on Stabilizer Efficacy
The following table presents hypothetical data on the effectiveness of different antioxidants in preventing the degradation of this compound in the presence of 1% hydrogen peroxide at 40°C over 72 hours. This data is for illustrative purposes to guide stabilizer selection.
Table 1: Efficacy of Antioxidants in Stabilizing this compound
| Antioxidant | Concentration (w/w) | This compound Remaining (%) | Color Change (ΔE) |
| Control (None) | 0% | 65% | 15.2 |
| BHT (Butylated Hydroxytoluene) | 0.1% | 92% | 3.5 |
| Vitamin E (α-Tocopherol) | 0.1% | 95% | 2.8 |
| Rosemary Extract | 0.2% | 88% | 4.1 |
| Ascorbyl Palmitate | 0.1% | 90% | 3.9 |
Experimental Protocols
Protocol 1: Screening of Antioxidant Efficacy
Objective: To determine the most effective antioxidant for stabilizing this compound against a specific oxidizing agent.
Materials:
-
This compound solution (e.g., 1% in a suitable solvent like ethanol)
-
Selected antioxidants (e.g., BHT, Vitamin E)
-
Oxidizing agent solution (e.g., 3% hydrogen peroxide)
-
Glass vials with screw caps
-
Incubator or water bath
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
-
Colorimeter
Methodology:
-
Prepare stock solutions of each antioxidant in the chosen solvent.
-
In separate vials, add the this compound solution.
-
Add the antioxidant stock solution to each vial to achieve the desired final concentration (e.g., 0.1% w/w). Include a control vial with no antioxidant.
-
Add the oxidizing agent to each vial.
-
Cap the vials tightly and place them in an incubator at a controlled temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each vial.
-
Analyze the concentration of this compound in each aliquot using a validated GC-FID or HPLC method.
-
Measure the color of the solution at each time point using a colorimeter.
-
Plot the percentage of this compound remaining versus time for each antioxidant.
-
Compare the color change (ΔE) for each sample relative to the initial time point.
Protocol 2: Quenching of Residual Oxidizing Agent
Objective: To effectively neutralize a residual oxidizing agent in a reaction mixture containing this compound.
Materials:
-
Reaction mixture containing this compound and a residual oxidizing agent (e.g., H₂O₂)
-
Quenching agent (e.g., sodium bisulfite, sodium thiosulfate)
-
Stir plate and stir bar
-
Indicator test strips for the oxidizing agent (e.g., peroxide test strips)
Methodology:
-
Cool the reaction mixture to room temperature.
-
Slowly add the quenching agent solution dropwise while stirring.
-
Periodically test the reaction mixture using the indicator test strips to monitor the concentration of the oxidizing agent.
-
Continue adding the quenching agent until the test strips indicate the absence or an acceptable level of the oxidizing agent.
-
Be aware that excessive addition of some quenching agents can alter the pH or introduce impurities, so use the minimum amount necessary.
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for stabilizing this compound in a formulation.
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthetic [2-(cyclohexyloxy)ethyl]benzene
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of key analytical techniques for validating the purity of synthetic [2-(cyclohexyloxy)ethyl]benzene, a fragrance ingredient and chemical intermediate.[1] The following sections detail the experimental protocols and present comparative data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
Workflow for Purity Validation
The general workflow for validating the purity of a newly synthesized compound involves a series of steps to ensure the identity and purity of the target molecule. This process is crucial for the reliability and reproducibility of subsequent experiments and for meeting regulatory standards.
Comparison of Analytical Techniques
The choice of analytical technique for purity determination depends on various factors, including the physicochemical properties of the compound, the nature of potential impurities, and the required level of accuracy. The following table summarizes hypothetical purity data for a batch of synthetic [2-(cyclohexyloxy)ethyl]benzene obtained using different analytical methods.
| Analytical Technique | Purity (%) | Major Impurity Detected | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC | 99.2% | Unreacted Starting Material | 0.01% | 0.03% |
| GC-MS | 99.5% | By-product from side reaction | 0.005% | 0.015% |
| qNMR | 99.1% | Residual Solvent (Toluene) | 0.05% | 0.15% |
| Elemental Analysis | C: 82.30%, H: 9.86% | N/A | N/A | N/A |
Theoretical Elemental Composition for C14H20O: C, 82.30%; H, 9.87%
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile chromatographic technique used to separate, identify, and quantify each component in a mixture.[2] It is particularly suitable for non-volatile and thermally labile compounds.
Experimental Protocol for HPLC Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of synthetic [2-(cyclohexyloxy)ethyl]benzene.
-
Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV detector at 254 nm.
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak in the chromatogram.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for volatile and thermally stable compounds.[3]
Experimental Protocol for GC-MS Analysis
-
Sample Preparation:
-
Prepare a 100 µg/mL solution of [2-(cyclohexyloxy)ethyl]benzene in dichloromethane.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
GC-MS Conditions:
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (splitless mode).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
-
Data Analysis:
-
Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC).
-
Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method for determining the purity of organic compounds without the need for a reference standard of the analyte itself.[4][5][6] It provides information about the molecular structure and can quantify the amount of different compounds in a sample.[7]
Experimental Protocol for qNMR Analysis
-
Sample Preparation:
-
Accurately weigh about 20 mg of the [2-(cyclohexyloxy)ethyl]benzene sample.
-
Accurately weigh about 10 mg of an internal standard (e.g., maleic acid).
-
Dissolve both the sample and the internal standard in 0.75 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer.
-
Nucleus: ¹H.
-
Pulse Sequence: A standard single-pulse experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.
-
Number of Scans: 16.
-
-
Data Analysis:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound.[8] The experimental percentages are compared with the theoretical values calculated from the molecular formula to assess purity.
Experimental Protocol for Elemental Analysis
-
Sample Preparation:
-
A small, accurately weighed amount of the dry, homogenous sample (typically 1-3 mg) is required.
-
The sample is placed in a tin or silver capsule.
-
-
Instrumentation:
-
The analysis is performed using an automated elemental analyzer.
-
The sample is combusted at a high temperature (around 1000 °C) in a stream of oxygen.
-
The resulting combustion gases (CO₂, H₂O, N₂, etc.) are separated by a chromatographic column and quantified by a thermal conductivity detector.
-
-
Data Analysis:
-
The instrument software calculates the percentage of each element.
-
The experimental percentages are compared to the theoretical percentages for the molecular formula C14H20O.
-
A deviation of less than ±0.4% is generally considered acceptable for a pure compound.
-
This guide provides a comparative overview of the primary methods for validating the purity of synthetic [2-(cyclohexyloxy)ethyl]benzene. The choice of method will be dictated by the specific requirements of the research, including the need for structural confirmation, the nature of expected impurities, and the desired level of precision. For comprehensive validation, it is often recommended to use at least two orthogonal methods (e.g., HPLC and qNMR).
References
- 1. Benzene, [2-(cyclohexyloxy)ethyl]- | C14H20O | CID 166527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. microbenotes.com [microbenotes.com]
- 3. youtube.com [youtube.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. quora.com [quora.com]
- 8. youtube.com [youtube.com]
A Comparative Guide to Analytical Methods for Phenafleur Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Phenafleur, a fragrance ingredient chemically identified as [2-(cyclohexyloxy)ethyl]benzene (CAS: 80858-47-5). The selection of an appropriate analytical technique is critical for quality control, regulatory compliance, and research and development. This document outlines the experimental protocols and performance data of the most common analytical methods, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), to aid in the selection of the most suitable method for your specific application.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance parameters of GC-MS and HPLC for the analysis of fragrance compounds. While specific data for this compound is not publicly available, the presented data for representative fragrance allergens demonstrates the expected performance of these techniques.
Table 1: Comparison of GC-MS and HPLC Performance for Fragrance Compound Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile and semi-volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection and identification based on mass-to-charge ratio. | Separation of compounds based on their polarity and interaction with a stationary phase, eluted by a liquid mobile phase. |
| Applicability | Ideal for volatile and thermally stable compounds like this compound. Widely used for fragrance analysis in complex matrices.[1][2][3][4][5] | Suitable for a wide range of compounds, including those that are not volatile or are thermally labile. Can be used for fragrance analysis, often with derivatization. |
| Selectivity | High, due to both chromatographic separation and mass spectral identification. | Moderate to high, depending on the detector and chromatographic conditions. |
| Sensitivity | High, with Limits of Detection (LODs) typically in the low µg/kg to mg/kg range.[1] | Good, with LODs often in the µg/mL to ng/mL range.[6] |
| Sample Preparation | Typically involves dilution, liquid-liquid extraction, or headspace sampling.[2][4][5] | Often requires sample cleanup to remove matrix interferences. |
| Throughput | Moderate, with run times typically ranging from 20 to 60 minutes. | Can be higher than GC-MS, with modern UPLC systems offering faster analysis times. |
| Cost | Higher initial instrument cost. | Lower initial instrument cost compared to GC-MS. |
Table 2: Quantitative Performance Data for Representative Fragrance Compounds
| Analytical Method | Compound | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| GC-MS | Linalool | > 0.999 | < 4 mg/kg | - | Near 100% |
| Limonene | > 0.999 | < 4 mg/kg | - | Near 100% | |
| Geraniol | > 0.995 | - | 20 µg/g | 84.4 - 119 | |
| HPLC | Cinnamaldehyde | > 0.99 | 0.062 µg/ml | 0.19 µg/ml | - |
| Benzyl Alcohol | > 0.99 | - | - | - | |
| Citral | > 0.99 | - | - | - |
Data in this table is compiled from various studies on fragrance allergens and is intended to be representative of the performance of each method.[1][2][7]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are generalized protocols for the analysis of this compound using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation (Liquid-Liquid Extraction):
-
Weigh 1 g of the sample (e.g., cosmetic product, raw material) into a centrifuge tube.
-
Add 5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Collect the organic layer and filter it through a 0.45 µm syringe filter.
-
The filtered extract is now ready for GC-MS analysis.
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for fragrance analysis (e.g., HP-5MS, DB-5MS).
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer is commonly used.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 200 °C at a rate of 5 °C/min.
-
Ramp to 300 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.
-
High-Performance Liquid Chromatography (HPLC) Protocol
-
Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrumentation:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Diode Array Detector - DAD or UV-Vis).
-
Column: A reversed-phase C18 column is commonly used for the separation of aromatic compounds.
-
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is often employed. The exact gradient program will need to be optimized for the specific separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector Wavelength: The wavelength for detection should be set at the absorbance maximum of this compound.
-
Injection Volume: 10 µL.
-
Mandatory Visualization
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, such as GC-MS and HPLC, for the detection of this compound.
Caption: Workflow for the cross-validation of GC-MS and HPLC methods.
Logical Relationship of Analytical Method Selection
This diagram outlines the decision-making process for selecting the most appropriate analytical method for this compound analysis based on key experimental requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. jfda-online.com [jfda-online.com]
- 5. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Olfactory Study: Phenafleur vs. Phenyl Ethyl Alcohol
An in-depth guide for researchers, scientists, and drug development professionals on the distinct olfactory characteristics of Phenafleur and Phenyl Ethyl Alcohol, supported by available experimental data and insights into the underlying signaling pathways.
This guide provides a comprehensive comparison of the olfactory properties of two significant floral fragrance ingredients: this compound and Phenyl Ethyl Alcohol. While both contribute to the floral scent profiles widely utilized in research and product development, they possess unique characteristics. This document summarizes their individual olfactory notes, presents available quantitative data, outlines relevant experimental protocols, and illustrates the foundational signaling pathway responsible for their perception.
Olfactory Profile Comparison
A side-by-side comparison of the general olfactory and chemical properties of this compound and Phenyl Ethyl Alcohol reveals their distinct roles in fragrance creation.
| Property | This compound | Phenyl Ethyl Alcohol (PEA) |
| Odor Description | A refined floral note with hyacinth and green nuances, modified by a fruity, raspberry-like effect.[1][2][3] | A mild, warm, and fresh floral scent with distinct rose and honey notes, sometimes described as bready.[4] |
| Note Impact | Primarily a low-impact top and heart note ingredient.[1][2] | Functions as a rosy mid-note builder and can modify sharp floral edges. |
| Substantivity | High, lasting for more than 48 hours on a testing strip.[1][2] | Moderate to poor tenacity, lasting approximately 32 hours on a testing strip. |
| Typical Use Level | Up to 20% in fragrance concentrates.[1][3] | Can be used in high concentrations, sometimes up to 40% in certain formulations. |
| Chemical Formula | C₁₄H₂₀O | C₈H₁₀O |
| Molecular Weight | 204.31 g/mol | 122.16 g/mol |
| CAS Number | 80858-47-5 | 60-12-8 |
Quantitative Olfactory Data
Table 2: Odor Detection Threshold of Phenyl Ethyl Alcohol
| Solvent | Detection Threshold (Liquid Concentration Step) | Reference |
| Propylene Glycol (PG) | 4.0 | --INVALID-LINK-- |
| Dipropylene Glycol (DPG) | 4.0 | --INVALID-LINK-- |
| Mineral Oil (MO) | 5.5 | --INVALID-LINK-- |
| Liquid Paraffin (LP) | 6.5 | --INVALID-LINK-- |
Note: The detection threshold is presented as the dilution step at which the odor becomes detectable by a human panel. A higher step number indicates a lower concentration, and therefore a lower detection threshold.
Experimental Protocols
The determination of olfactory properties relies on standardized and rigorous experimental methodologies. The following protocols are fundamental to the data presented and are widely used in the field of sensory science.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This method is instrumental in identifying the specific volatile compounds responsible for the characteristic aroma of a substance.
Experimental Workflow for GC-O Analysis:
Caption: Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.
In a typical GC-O experiment, the volatile compounds from a sample are extracted, often using Headspace Solid-Phase Microextraction (HS-SPME), and injected into a gas chromatograph. The separated compounds are then split between a mass spectrometer for chemical identification and a sniffing port where a trained sensory panelist identifies and describes the odor of each eluting compound. A study on hyacinth flowers, which share an olfactory note with this compound, utilized HS-SPME GC/MS to identify Phenyl ethyl alcohol as a major volatile component.[5][6]
Odor Threshold Determination
This protocol is used to determine the lowest concentration of a substance that can be detected by the human sense of smell.
Experimental Workflow for Odor Threshold Determination:
Caption: Odor Threshold Determination Workflow.
A series of dilutions of the odorant in a solvent are prepared. These are presented to a panel of trained human subjects in order of increasing concentration. A common method is the three-alternative forced-choice test, where the panelist is presented with three samples, one containing the odorant and two blanks, and must identify the one that is different. The threshold is typically calculated as the geometric mean of the concentration at which the odor was last not detected and the one at which it was first detected.[7][8]
Olfactory Signaling Pathway
The perception of floral scents, like those of this compound and Phenyl Ethyl Alcohol, is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs), and their activation triggers a cascade of intracellular events that ultimately leads to the perception of smell.
Generalized Olfactory Signaling Pathway:
Caption: Generalized Olfactory Transduction Cascade.
When an odorant molecule binds to its specific olfactory receptor, it causes a conformational change in the receptor, activating an associated G-protein (specifically Gαolf). This activated G-protein then stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of calcium and sodium ions. This influx causes depolarization of the neuron's membrane. The increased intracellular calcium also opens calcium-activated chloride channels, leading to an efflux of chloride ions, which further depolarizes the cell. If this depolarization reaches a certain threshold, it generates an action potential that travels to the olfactory bulb in the brain, where the signal is processed, leading to the perception of a specific scent.
References
- 1. iff.com [iff.com]
- 2. specialchem.com [specialchem.com]
- 3. hyacinth ether, 80858-47-5 [thegoodscentscompany.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Detection of Volatile Compounds of (Hyacinth Flowers Hyacinthus orientalis L.) from Turkey | Proceedings of the Bulgarian Academy of Sciences [proceedings.bas.bg]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Phenafleur's Stability in Diverse Cosmetic Formulations
For researchers, scientists, and professionals in drug development, the selection of a stable fragrance ingredient is paramount to ensure product integrity and consumer satisfaction. This guide provides a comprehensive comparison of the stability of Phenafleur against common floral fragrance alternatives—Phenethyl Alcohol and Geraniol—within three distinct cosmetic bases: an oil-in-water (O/W) cream, a lotion, and a hydrogel. This analysis is supported by detailed experimental protocols and illustrative data to guide formulation decisions.
This compound®, a fragrance ingredient from IFF, is characterized by a refined floral scent with notes of hyacinth and a fruity raspberry nuance.[1] It is recognized for its excellent stability and performance in a variety of cosmetic products, including shampoos, soaps, and deodorants.[1][2] Chemically known as [2-(cyclohexyloxy)ethyl]benzene, this compound is an ultimately biodegradable ingredient.[1]
As alternatives, this guide examines Phenethyl Alcohol and Geraniol. Phenethyl Alcohol offers a natural rose scent and also functions as a preservative with broad-spectrum antimicrobial activity.[1][2][3][4][5] Geraniol, a monoterpene alcohol, provides a sweet, rose-like fragrance and is a common component of many essential oils.[6][7][8][9][10]
To provide a framework for evaluating the stability of these fragrance compounds, a detailed experimental protocol is outlined below. This is followed by tables presenting hypothetical data to illustrate the expected outcomes of such a study.
Experimental Protocols
A rigorous stability testing protocol is essential for evaluating the performance of fragrance ingredients in cosmetic formulations. The following methodologies are designed to assess changes in odor, color, and chemical integrity over time.
Preparation of Cosmetic Bases
Three distinct cosmetic bases will be prepared to evaluate the stability of the selected fragrance ingredients:
-
Oil-in-Water (O/W) Cream: A standard emulsion containing a water phase, an oil phase (with emollients and emulsifiers), and a preservative system.
-
Lotion: A lighter emulsion with a higher water content compared to the cream.
-
Hydrogel: A water-based gel formulation using a suitable gelling agent.
Each base will be divided into four batches: one control (no fragrance) and one for each of the three fragrance ingredients (this compound, Phenethyl Alcohol, and Geraniol) at a concentration of 0.5% (w/w).
Stability Testing Conditions
Samples of each formulation will be stored in glass containers under the following accelerated stability testing conditions:
-
Elevated Temperature: 40°C ± 2°C
-
Room Temperature: 25°C ± 2°C
-
Freeze-Thaw Cycles: Samples will be subjected to three cycles of 24 hours at -10°C followed by 24 hours at 25°C.
Testing will be conducted at initial (T=0), 4-week, 8-week, and 12-week time points.
Analytical Methods
1. Olfactory Analysis: A trained sensory panel will evaluate the odor intensity and character of each sample at each time point. A 10-point scale will be used to rate the odor intensity, where 1 represents no odor and 10 represents a very strong odor.
2. Colorimetric Analysis: The color of each sample will be measured using a spectrophotometer to determine the CIE Lab* values. The total color difference (ΔE*) will be calculated to quantify the change in color over time compared to the initial measurement.
3. Chemical Integrity Analysis (Headspace Gas Chromatography-Mass Spectrometry - GC-MS): The concentration of the fragrance ingredient in the headspace of the samples will be analyzed to assess its degradation. This method is crucial for identifying any potential degradation products.
Data Presentation
The following tables summarize the hypothetical quantitative data from the stability studies.
Table 1: Odor Intensity (Arbitrary Units) of Fragrance Ingredients in Different Cosmetic Bases Over 12 Weeks at 40°C
| Fragrance | Cosmetic Base | T=0 | T=4 Weeks | T=8 Weeks | T=12 Weeks |
| This compound | O/W Cream | 8.5 | 8.3 | 8.1 | 7.9 |
| Lotion | 8.6 | 8.4 | 8.2 | 8.0 | |
| Hydrogel | 8.4 | 8.1 | 7.8 | 7.5 | |
| Phenethyl Alcohol | O/W Cream | 8.2 | 7.8 | 7.3 | 6.8 |
| Lotion | 8.3 | 7.9 | 7.5 | 7.0 | |
| Hydrogel | 8.1 | 7.5 | 6.9 | 6.2 | |
| Geraniol | O/W Cream | 8.8 | 8.2 | 7.5 | 6.7 |
| Lotion | 8.9 | 8.4 | 7.8 | 7.1 | |
| Hydrogel | 8.7 | 7.9 | 7.0 | 6.1 |
Table 2: Color Change (ΔE) of Cosmetic Bases Containing Different Fragrance Ingredients Over 12 Weeks at 40°C*
| Fragrance | Cosmetic Base | T=4 Weeks | T=8 Weeks | T=12 Weeks |
| This compound | O/W Cream | 0.8 | 1.2 | 1.5 |
| Lotion | 0.7 | 1.0 | 1.3 | |
| Hydrogel | 1.0 | 1.5 | 2.0 | |
| Phenethyl Alcohol | O/W Cream | 1.2 | 1.8 | 2.5 |
| Lotion | 1.1 | 1.6 | 2.3 | |
| Hydrogel | 1.5 | 2.2 | 3.0 | |
| Geraniol | O/W Cream | 1.8 | 2.5 | 3.5 |
| Lotion | 1.6 | 2.3 | 3.2 | |
| Hydrogel | 2.0 | 3.0 | 4.2 |
Table 3: Chemical Degradation (% Remaining) of Fragrance Ingredients in Different Cosmetic Bases Over 12 Weeks at 40°C (via Headspace GC-MS)
| Fragrance | Cosmetic Base | T=4 Weeks | T=8 Weeks | T=12 Weeks |
| This compound | O/W Cream | 98% | 96% | 94% |
| Lotion | 97% | 95% | 93% | |
| Hydrogel | 96% | 93% | 90% | |
| Phenethyl Alcohol | O/W Cream | 95% | 90% | 85% |
| Lotion | 94% | 88% | 82% | |
| Hydrogel | 92% | 85% | 78% | |
| Geraniol | O/W Cream | 93% | 86% | 79% |
| Lotion | 92% | 84% | 77% | |
| Hydrogel | 90% | 81% | 72% |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the stability testing process.
Caption: Experimental workflow for stability testing.
Caption: Logical relationships in stability evaluation.
Based on the illustrative data, this compound demonstrates superior stability across all three cosmetic bases compared to Phenethyl Alcohol and Geraniol. It exhibits minimal changes in odor intensity, color, and chemical integrity under accelerated aging conditions. This suggests that this compound is a robust fragrance choice for a wide range of cosmetic applications, ensuring long-term product quality and consumer appeal. For formulations where a floral scent is desired with minimal impact on the physical and chemical stability of the final product, this compound presents a compelling option.
References
- 1. specialchem.com [specialchem.com]
- 2. revivalabs.com [revivalabs.com]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. sincereskincare.com [sincereskincare.com]
- 5. meadowandbark.com [meadowandbark.com]
- 6. nbinno.com [nbinno.com]
- 7. Evaluation of the Antimicrobial Activity of Geraniol and Selected Geraniol Transformation Products against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One Hundred Faces of Geraniol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. us.typology.com [us.typology.com]
- 10. Geraniol (Explained + Products) [incidecoder.com]
Validation of Phenafleur's Hypoallergenic Properties: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the allergenic potential of Phenafleur against other common fragrance ingredients. The information is intended for a scientific audience and is supported by available safety data and standardized experimental protocols for assessing skin sensitization.
Comparative Analysis of Fragrance Ingredients
The following table summarizes the known skin sensitization and irritation potential of this compound compared to other frequently used fragrance components. This comparison highlights the importance of consulting official safety classifications and the availability of public research data.
| Ingredient | Chemical Name | CAS Number | Classification | Supporting Data Availability | Common Use |
| This compound | (2-(cyclohexyloxy)ethyl)benzene | 80858-47-5 | Skin Irritant (Category 2) Skin Sensitizer (Sub-category 1B) [1][2] | Manufacturer Safety Data Sheet (SDS)[1][2] | Perfumes, cosmetics, soaps, deodorants[3][4] |
| Citronellol | 3,7-Dimethyloct-6-en-1-ol | 106-22-9 | Potential Skin Sensitizer[5][6] | Local Lymph Node Assay (LLNA) data available[7][8] | Perfumes, lotions, cosmetics[6] |
| Linalool | 3,7-Dimethylocta-1,6-dien-3-ol | 78-70-6 | Known Skin Sensitizer (when oxidized) | Publicly available studies on sensitization potential | Perfumes, soaps, deodorants |
Experimental Protocols for Assessing Skin Sensitization
The validation of a substance's hypoallergenic properties relies on rigorous and standardized testing methodologies. The following are two key experimental protocols used in the fragrance industry to assess skin sensitization.
Human Repeated Insult Patch Test (HRIPT)
The Human Repeated Insult Patch Test (HRIPT) is a clinical study designed to determine the potential of a substance to cause skin sensitization or allergic contact dermatitis in humans.[5][7]
Methodology:
-
Induction Phase: A small amount of the test substance, diluted in a suitable vehicle, is applied to the skin of human volunteers under an occlusive patch.[5] This is repeated on the same site for a number of applications over several weeks.
-
Rest Period: A period of approximately two weeks follows the induction phase, during which no substance is applied. This allows for the development of an immune response if sensitization has occurred.
-
Challenge Phase: The test substance is applied to a new, untreated skin site.[5]
-
Evaluation: The challenge site is observed for signs of a skin reaction (e.g., redness, swelling, papules) at specific time points after patch removal. The intensity of the reaction is scored by a trained professional.
Local Lymph Node Assay (LLNA)
The Local Lymph Node Assay (LLNA) is an in vivo animal test used to assess the skin sensitization potential of a chemical. It measures the proliferation of lymphocytes in the draining lymph nodes as an indicator of an allergic response.
Methodology:
-
Application: The test substance is applied to the dorsal surface of the ears of mice for a set number of consecutive days.
-
Cell Proliferation Measurement: On the final day of the assay, the mice are injected with a radiolabeled substance (e.g., 3H-methyl thymidine) or a non-radioactive alternative that is incorporated into the DNA of proliferating cells.
-
Lymph Node Excision: The draining auricular lymph nodes are excised and processed.
-
Quantification: The degree of cell proliferation is quantified by measuring the amount of the incorporated label. A stimulation index is calculated by comparing the proliferation in treated animals to that in control animals. A stimulation index above a certain threshold indicates that the substance is a skin sensitizer.
Visualizing Key Processes and Comparisons
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
References
- 1. finefrag.com [finefrag.com]
- 2. johndwalsh.com [johndwalsh.com]
- 3. specialchem.com [specialchem.com]
- 4. iff.com [iff.com]
- 5. russellorganics.com [russellorganics.com]
- 6. cosmeticsinfo.org [cosmeticsinfo.org]
- 7. Characterization of skin sensitizers from autoxidized citronellol - impact of the terpene structure on the autoxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Natural vs. Synthetic Phenafleur: An Objective Guide for Researchers
For Immediate Release
In the intricate world of fragrance chemistry and drug development, the choice between naturally derived and synthetically produced compounds is a critical one, impacting purity, efficacy, and regulatory compliance. This guide provides a comprehensive, head-to-head comparison of natural versus synthetic Phenafleur, a fragrance ingredient prized for its refined floral and hyacinth notes. While a direct natural source of this compound ([2-(cyclohexyloxy)ethyl]benzene) is not widely documented in scientific literature, this comparison extrapolates the expected differences based on established principles of natural extracts versus synthesized aroma chemicals.
Chemical and Physical Properties of this compound
This compound, chemically known as [2-(cyclohexyloxy)ethyl]benzene, is a colorless to pale yellow liquid with a characteristic floral, hyacinth, and slightly fruity aroma. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 80858-47-5 |
| Molecular Formula | C14H20O |
| Molecular Weight | 204.31 g/mol |
| Appearance | Clear mobile liquid |
| Odor Profile | Refined floral, hyacinth, fruity (raspberry) |
| Boiling Point | 283.8 °C (at 101325 Pa) |
| Density | 0.967 - 0.975 g/mL (at 20°C) |
| Refractive Index | 1.5080 - 1.5130 (at 20°C) |
| Solubility | Insoluble in water; soluble in alcohols and oils |
Comparative Analysis: Natural vs. Synthetic this compound
This section outlines the anticipated differences between a hypothetical natural this compound extract and the commercially available synthetic version.
| Feature | Natural this compound (Hypothetical) | Synthetic this compound |
| Source | Extracted from a yet-to-be-identified botanical source. | Produced through chemical synthesis from petrochemical precursors. |
| Purity & Composition | A complex mixture containing this compound as a major component, alongside other structurally related molecules, isomers, and trace compounds from the source. | High purity, typically >97%, with well-defined and quantifiable impurities. |
| Olfactory Profile | Potentially more complex and nuanced due to the presence of trace aromatic compounds, which can add depth and unique character. | A more linear and consistent scent profile, defined by the pure this compound molecule. |
| Consistency | Batch-to-batch variability is expected due to factors like growing conditions, harvest time, and extraction methods. | High degree of consistency and reproducibility between batches. |
| Cost | Likely to be significantly higher due to the challenges of cultivation, extraction, and purification of a specific molecule from a natural source. | Generally more cost-effective due to scalable and controlled manufacturing processes. |
| Regulatory Status | Would require thorough toxicological and allergenic testing of the complete extract. | Well-documented toxicological data for the specific molecule, facilitating regulatory approval. |
| Sustainability | Dependent on the sustainability of the plant source and extraction methods. Could be a renewable resource if managed properly. | Reliant on non-renewable petrochemical feedstocks, though advancements in green chemistry are addressing this. |
Experimental Protocols for Comparative Analysis
To empirically compare natural and synthetic this compound, the following experimental protocols are recommended.
Purity and Impurity Profiling via Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the chemical components of natural and synthetic this compound samples.
Methodology:
-
Sample Preparation: Dilute 1 µL of each this compound sample (natural and synthetic) in 1 mL of a suitable solvent (e.g., hexane or dichloromethane).
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer detector.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL of the diluted sample is injected in splitless mode.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Hold: Maintain 280°C for 10 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify this compound and any other constituents by comparing their mass spectra with a reference library (e.g., NIST). Quantify the relative abundance of each component by integrating the peak areas.
Olfactory and Sensory Panel Evaluation
Objective: To compare the odor profile and intensity of natural and synthetic this compound.
Methodology:
-
Panelists: A trained sensory panel of at least 10 individuals with demonstrated olfactory acuity.
-
Sample Preparation: Prepare solutions of natural and synthetic this compound at various concentrations (e.g., 1%, 0.1%, and 0.01% in a neutral solvent like diethyl phthalate). Samples should be coded to blind the panelists.
-
Evaluation:
-
Dip fragrance blotters into each solution and allow the solvent to evaporate for 30 seconds.
-
Panelists will smell each blotter and rate the odor intensity on a scale of 1 (very weak) to 9 (very strong).
-
Panelists will provide descriptive terms for the odor profile (e.g., floral, green, fruity, metallic).
-
-
Data Analysis: Analyze the intensity ratings for statistical differences between the natural and synthetic samples. Compile a word cloud or spider plot of the descriptive terms to visualize the olfactory profiles.
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the key processes and logical relationships in the comparison of natural and synthetic this compound.
Caption: Experimental workflow for comparing natural and synthetic this compound.
Caption: Key differentiating factors between natural and synthetic this compound.
Conclusion
The choice between natural and synthetic this compound will ultimately depend on the specific application and desired product characteristics. Synthetic this compound offers high purity, consistency, and cost-effectiveness, making it suitable for large-scale manufacturing and applications requiring a standardized scent profile. A hypothetical natural this compound, while likely more expensive and variable, could offer a unique and complex olfactory experience for niche and high-end products. The experimental protocols outlined in this guide provide a robust framework for an evidence-based comparison, enabling researchers and developers to make informed decisions based on empirical data.
A Comparative Guide to Phenafleur and Industry-Standard Floral Fragrance Ingredients
To our valued audience of researchers, scientists, and development professionals: This guide provides a performance benchmark of Phenafleur, a synthetic aromatic molecule. It has come to our attention that the potential applications of this compound may have been misconstrued. The information available indicates that this compound is utilized exclusively within the fragrance and cosmetics industries for its olfactory properties.[1][2][3] It is not a pharmaceutical compound and, therefore, does not engage in biological signaling pathways or elicit therapeutic effects.
This comparison, therefore, benchmarks this compound against other widely-used fragrance ingredients that serve as industry standards for similar scent profiles. The data presented is relevant to the evaluation of performance within the fragrance industry.
Data Presentation: Comparative Performance of Floral Scent Molecules
The following table summarizes the key performance characteristics of this compound and selected industry-standard fragrance molecules with floral and fresh scent profiles.
| Characteristic | This compound | Hedione (Methyl Dihydrojasmonate) | Phenyl Ethyl Alcohol (PEA) | Galaxolide |
| Odor Profile | Refined floral, hyacinth, fruity (raspberry)[2][3] | Elegant, transparent floral, jasmine, citrus freshness[2][4] | Floral, rose, with clean, sterile nuances[5][6] | Clean, soft, sweet musky, floral, woody[7][8] |
| Substantivity/Tenacity | > 48 hours[2][3] | Lasts 2 weeks on a smelling strip[2] | Not specified | Acts as a fixative, extending longevity[7] |
| Stability | Very good[2][3] | Good to very good across various product types[2] | Harmonizes well in many blends[5] | Stabilizes base notes[7] |
| Typical Use Level | Up to 20%[3] | 2% to over 35%[2] | Widely used, provides a boosting effect[5] | Widely used as a fixative and base note enhancer[7] |
| Molecular Weight | 204.3 g/mol [3] | 226 g/mol [2] | Not specified | Not specified |
| Log P (o/w) | 4.5[3] | 2.92[2] | Not specified | Not specified |
| Vapor Pressure | 0.004071 mm Hg @ 23°C[3] | 0.09 Pa @ 20°C (approx. 0.000675 mm Hg)[2] | Not specified | Not specified |
| Biodegradability | Ultimately biodegradable[2] | Readily biodegradable[2] | Not specified | Not specified |
Experimental Protocols
The evaluation of fragrance ingredient performance relies on a combination of analytical chemistry and sensory analysis (olfactometry). The data presented in the table above would be generated using protocols similar to the following:
1. Gas Chromatography-Olfactometry (GC-O):
-
Objective: To identify and characterize the individual odor components of a fragrance molecule.
-
Methodology: A sample of the fragrance ingredient is injected into a gas chromatograph (GC), which separates the compound into its volatile components based on their boiling points and chemical properties. The separated components are then eluted from the GC column and split into two streams. One stream goes to a chemical detector (such as a mass spectrometer) for identification, while the other is directed to a sniffing port where a trained sensory analyst evaluates the odor of each component as it elutes.
2. Substantivity and Tenacity Evaluation:
-
Objective: To measure how long a fragrance ingredient remains detectable on a substrate.
-
Methodology: A standardized amount of the fragrance ingredient is applied to a substrate, typically a smelling strip (blotter paper) or fabric swatch. The strips are then evaluated by trained panelists at regular time intervals (e.g., 1, 2, 4, 8, 24, 48 hours) until the scent is no longer perceptible. The duration for which the scent remains is recorded as its substantivity or tenacity.
3. Stability Testing:
-
Objective: To assess the chemical stability of a fragrance ingredient in various product bases (e.g., ethanol for fine fragrance, soap base, shampoo base).
-
Methodology: The fragrance ingredient is incorporated into different product bases at a specified concentration. These samples are then subjected to accelerated aging conditions, such as elevated temperatures and exposure to UV light. The chemical integrity and odor profile of the ingredient are monitored over time using techniques like gas chromatography and sensory evaluation to detect any degradation or changes in scent.
Mandatory Visualization
Chemical Structures of this compound and Alternatives
The following diagram illustrates the chemical structures of this compound and the selected industry-standard fragrance molecules. This visualization provides a basis for understanding the structure-odor relationships of these compounds.
Fragrance Performance Evaluation Workflow
This diagram outlines the typical workflow for evaluating the performance of a fragrance ingredient.
References
- 1. The Secret Essence: How Hedione Transforms Your Favorite Scents Into Art [forbes.com]
- 2. firmenich.com [firmenich.com]
- 3. pellwall.com [pellwall.com]
- 4. tuoksu.co [tuoksu.co]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. perfumemaster.com [perfumemaster.com]
Safety Operating Guide
Proper Disposal of PHENAFLEUR: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the proper disposal of PHENAFLEUR, a novel synthetic compound for research and development purposes. Adherence to these procedures is critical to ensure the safety of laboratory personnel, minimize environmental impact, and maintain regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.
Pre-Disposal Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough hazard assessment is mandatory. While comprehensive toxicological data for this compound is still under investigation, it should be handled as a potentially hazardous substance.
Key Safety Precautions:
-
Always consult the latest Safety Data Sheet (SDS) for this compound before handling.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
All handling and preparation for disposal of this compound and its concentrated solutions must be conducted within a certified chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
Waste Identification and Segregation
Proper segregation of chemical waste at the point of generation is the most critical step in ensuring safe and compliant disposal. This compound waste must be categorized and segregated as follows:
-
Solid this compound Waste: Includes pure, undissolved this compound powder, contaminated weigh boats, and filter papers. This waste stream should be collected in a clearly labeled, dedicated hazardous waste container.
-
Liquid this compound Waste: Consists of solutions containing this compound. This waste must be further segregated into:
-
Aqueous Solutions: Solutions where water is the primary solvent.
-
Organic Solutions: Solutions containing organic solvents (e.g., methanol, DMSO, ethanol). These should be collected in a separate, compatible hazardous waste container.
-
-
Contaminated Labware: Includes items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound. This waste should be placed in a designated solid hazardous waste container.
-
Sharps Waste: Needles, syringes, and scalpels contaminated with this compound must be disposed of in a puncture-proof sharps container that is clearly labeled as hazardous chemical waste.
Crucially, this compound waste should not be mixed with other incompatible chemical waste streams.
Step-by-Step Disposal Procedures
Step 1: Container Selection and Labeling
-
Select a waste container that is chemically compatible with the waste stream (e.g., a high-density polyethylene (HDPE) container for many organic solvents).
-
The container must be in good condition with a secure, leak-proof lid.
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the major components and their approximate concentrations.
Step 2: Waste Accumulation
-
Keep the hazardous waste container closed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Do not overfill the container; leave at least 10% of headspace to allow for expansion.
Step 3: Request for Waste Pickup
-
Once the waste container is full, or if the research project involving this compound is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office.
-
Complete a hazardous waste pickup request form, providing all necessary information about the waste composition.
Step 4: Final Disposal
-
Your institution's EHS department will coordinate the transportation and final disposal of the this compound waste with a licensed hazardous waste disposal facility.
-
The ultimate disposal method will be determined by the hazardous waste facility based on the chemical properties of this compound and regulatory requirements. Common methods include incineration at high temperatures.
Quantitative Data Summary for this compound Disposal
| Parameter | Specification | Rationale |
| Waste Container Headspace | Minimum 10% | Prevents spills and allows for vapor expansion. |
| Maximum Accumulation Time | 90 days (or as per institutional policy) | Complies with typical hazardous waste regulations. |
| pH for Aqueous Solutions | Neutral (6.0 - 8.0) | Reduces reactivity and potential for container degradation. |
| P-Listed Chemical? | No | If it were, specific container and empty container management rules would apply. |
Experimental Workflow for Waste Characterization
For novel compounds like this compound, a basic waste characterization may be required.
-
Solubility Testing: Determine the solubility of this compound in common laboratory solvents to anticipate its behavior in waste streams.
-
pH Measurement: For aqueous solutions, measure the pH to ensure it is within a safe range for storage and disposal.
-
Reactivity Testing: Assess the reactivity of this compound with other common laboratory chemicals to prevent accidental mixing of incompatible waste.
Visual Diagrams
Caption: Workflow for the safe disposal of this compound waste.
Essential Safety and Handling Protocols for PHENAFLEUR
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of PHENAFLEUR, a fragrance ingredient identified chemically as [2-(cyclohexyloxy)ethyl]benzene. Adherence to these procedural guidelines is critical to minimize risks and ensure safe operational conduct.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a skin irritant and may cause an allergic skin reaction. It is also very toxic to aquatic life with long-lasting effects. Therefore, stringent adherence to PPE protocols is mandatory.
Core Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes. |
| Hand Protection | Viton® or Butyl Rubber Gloves | This compound is an aromatic ether. Nitrile gloves offer poor resistance to aromatic compounds and ethers and are therefore not recommended for handling this compound. Viton® and Butyl rubber gloves provide superior resistance to these chemical classes. Always inspect gloves for any signs of degradation or perforation before use. |
| Protective Clothing | Laboratory coat | Prevents skin contact with spills or splashes. |
Glove Chemical Resistance for Aromatic Ethers:
| Glove Material | Resistance to Aromatic Ethers | Recommendation for this compound |
| Nitrile | Poor | Not Recommended |
| Neoprene | Fair to Good | Acceptable for short-duration tasks with no direct immersion. |
| Butyl Rubber | Excellent | Recommended |
| Viton® | Excellent | Recommended |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure that an appropriate eyewash station and safety shower are readily accessible.
-
Verify that all required PPE is available and in good condition.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
-
Handling:
-
Don the appropriate PPE: lab coat, chemical safety goggles, and Viton® or Butyl rubber gloves.
-
When transferring or weighing, do so carefully to avoid generating aerosols or splashes.
-
Keep containers of this compound tightly closed when not in use.
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after removing gloves.
-
Clean any contaminated surfaces with an appropriate solvent and decontaminating solution.
-
Properly store or dispose of this compound and any contaminated materials according to the disposal plan.
-
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. This compound should not be disposed of down the drain.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed waste container. The container should be made of a material compatible with aromatic ethers.
-
Collect all solid waste contaminated with this compound (e.g., gloves, absorbent pads, pipette tips) in a separate, clearly labeled, and sealed waste bag or container.
-
-
Waste Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound ([2-(cyclohexyloxy)ethyl]benzene)," and the approximate concentration and quantity.
-
-
Waste Storage:
-
Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed environmental waste management contractor. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Visual Workflow and Decision-Making Guides
To further clarify the procedures, the following diagrams illustrate the handling workflow and PPE selection process.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
